Product packaging for Chromium(III) acetate(Cat. No.:CAS No. 39430-51-8)

Chromium(III) acetate

Cat. No.: B1589519
CAS No.: 39430-51-8
M. Wt: 229.13 g/mol
InChI Key: WYYQVWLEPYFFLP-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chromic acetate appears as a grayish green to bluish green powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in tanning and in textile dyeing.
Chromium(III) acetate is a chemical compound of chromium. Chromium is a chemical element which has the symbol Cr and atomic number 24. It is found naturally occuring in rocks, animals, plants, and soil, and is usually mined as chromite ore. Chromium is most toxic in its +6 oxidation state (chromium(VI)) due to its greater ability to enter cells and higher redox potential. Trivalent chromium (chromium(III)) however, is biologically necessary for sugar and lipid metabolism in humans. (L17)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9CrO6 B1589519 Chromium(III) acetate CAS No. 39430-51-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

chromium(3+);triacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYQVWLEPYFFLP-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9CrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020327
Record name Chromium triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chromic acetate appears as a grayish green to bluish green powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in tanning and in textile dyeing., Dry Powder; Dry Powder, Liquid; Liquid, Blue-green solid; Soluble in water; [HSDB]
Record name CHROMIC ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2938
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetic acid, chromium(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chromic acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4407
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

212 °F at 760 mmHg for aqueous solution (USCG, 1999)
Record name CHROMIC ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2938
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

In water, 675 g/L at 20 °C, pH 5 (OECD Guideline 105 (Water Solubility)), 2 g/L of acetone at 15 °C; 45.4 g/L of methanol at 15 °C
Record name CHROMIUM(III) ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.3 (USCG, 1999) - Denser than water; will sink, 1.56 g/cu cm at 22.95 °C (OECD Guideline 109 (Density of Liquids and Solids))
Record name CHROMIC ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2938
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHROMIUM(III) ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

The commercial material, usually sold a a concentrated solution of the basic acetate, Cr(OH)(C2H3O2)2, contains Na acetate or Na2SO4 impurities.
Record name CHROMIUM(III) ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Blue-green powder

CAS No.

1066-30-4, 17593-70-3, 39430-51-8
Record name CHROMIC ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2938
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chromium(III) acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromium acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017593703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, chromium salt, basic
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039430518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, chromium(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chromium triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chromium triacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chromium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHROMIC ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W6DL7H397
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHROMIUM(III) ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

>400 °C (OECD Guideline 102 (Melting point / Melting Range) resp. EU A.1 (melting / freezing temperature))
Record name CHROMIUM(III) ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Chromium(III) Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium(III) acetate, a compound of significant interest in various scientific domains, presents a complex and fascinating profile of physical and chemical properties. While often represented by the simple formula Cr(CH₃COO)₃, it predominantly exists as a trinuclear, oxo-centered complex. This guide provides an in-depth exploration of its core properties, chemical structure, reactivity, and established experimental protocols for its synthesis and characterization. Quantitative data are systematically presented in tables for clarity, and key processes are visualized through detailed diagrams to support research and development activities.

Core Physical and Chemical Properties

This compound is typically a grayish-green to bluish-green powder.[1][2][3] Its properties can vary depending on its hydration state and whether it is the simple salt or the more common basic acetate complex. Trivalent chromium compounds are generally amphoteric.[1][2]

Quantitative Physical Data

The key physical and chemical identifiers for this compound are summarized below.

PropertyValueNotes
IUPAC Name chromium(3+) triacetate[1]
CAS Number 1066-30-4[1][4]
Molecular Formula C₆H₉CrO₆[1][4][5]For the simple, anhydrous salt.
Molecular Weight 229.13 g/mol [1][4][5]For the simple, anhydrous salt.
Appearance Grayish-green to bluish-green powder[1][2][3]Can also appear as blue-violet needles in hexahydrate form.[2]
Odor Odorless[1][2]
Melting Point >400 °C[1][2][6]Decomposes upon heating.[7]
Density ~1.28 g/cm³[2]
LogP (Octanol/Water) 0.2 (at 22 °C, pH 5)[1]Indicates low lipophilicity.
Solubility Profile

The solubility of this compound is dependent on the specific form of the salt and the solvent.

SolventSolubilityConditions
Water 675 g/L[1][6]At 20 °C, pH 5. Other sources note moderate or slight solubility, likely for different forms.[2][7]
DMSO 10 mg/mL (43.64 mM)[8]Sonication is recommended to aid dissolution.[8]
Acetone Insoluble[9]For this compound hydroxide.
Alcohol Practically insoluble[2]For the monohydrate form.

Chemical Structure and Reactivity

While the simple formula Cr(AcO)₃ is often used, the most commonly encountered and stable form of this compound is a basic, oxo-centered trinuclear complex.[10]

The Trinuclear Cation: [Cr₃O(CH₃COO)₆(H₂O)₃]⁺

This structure features three octahedral Cr(III) centers arranged in an equilateral triangle.[10] A central oxygen atom bridges the three chromium ions, and six acetate groups act as bridging ligands between pairs of chromium atoms. Three water molecules complete the coordination sphere of each chromium atom. This robust structure is also found in the basic acetates of Fe(III) and Mn(III).[10]

Structure of the [Cr₃O(CH₃COO)₆(H₂O)₃]⁺ cation.
Reactivity

  • Thermal Decomposition : Upon heating, this compound decomposes to form chromium oxide.[7]

  • Aqueous Behavior : Solutions of chromic acetate can be basic, capable of neutralizing acids.[2] In solution, the acetate ligands can be replaced by hydroxyl groups, which can lead to the opening of the trinuclear ring and the formation of linear species.[11][12]

  • Redox Potential : It is neither a strong oxidizing nor a strong reducing agent, but it can participate in redox reactions.[2]

  • Biological Activity : In a research context, this compound has been identified as an inhibitor of AMP-activated protein kinase (AMPK), where it was shown to promote lipogenesis by inhibiting AMPK phosphorylation in adipocytes.[5]

Experimental Protocols

Synthesis from Potassium Dichromate

This protocol details a common laboratory-scale synthesis of this compound, adapted from established inorganic preparation methods.[13]

Materials:

  • Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

  • Sulfur dioxide (SO₂) gas or Ethyl alcohol

  • Concentrated Hydrochloric acid (HCl)

  • Concentrated Ammonia solution (NH₄OH)

  • Glacial Acetic acid (CH₃COOH)

  • Deionized water

Procedure:

  • Reduction of Cr(VI) to Cr(III):

    • Dissolve 25 g of potassium dichromate in 500 mL of water.

    • Bubble sulfur dioxide gas through the solution until the color changes from orange-yellow to a pure green, indicating the complete reduction of Cr(VI) to Cr(III).[13]

    • Boil the resulting green solution to expel any excess SO₂.

    • Alternative Reduction: Add the Cr(VI) compound to a mixture of 420 mL water and 80 mL concentrated HCl, followed by the addition of 35 mL of ethyl alcohol. Boil the solution to remove excess alcohol and acetaldehyde.[13]

  • Precipitation of Chromium(III) Hydroxide:

    • Heat the solution of the chromic salt to boiling.

    • While stirring continuously, slowly add concentrated ammonia solution (approx. 40 mL) until the solution is slightly basic and chromium(III) hydroxide precipitates completely. Avoid a large excess of ammonia.[13]

  • Purification of the Precipitate:

    • Filter the precipitated Cr(OH)₃ using a large Buchner funnel under suction.

    • Wash the precipitate thoroughly with three 100 mL portions of boiling water to remove soluble salts.[13]

  • Formation of this compound:

    • Transfer the moist Cr(OH)₃ precipitate to an evaporating dish.

    • Dissolve the precipitate in approximately 100 mL of glacial acetic acid.[13]

  • Crystallization:

    • In a fume hood, evaporate the solution over a small flame almost to dryness. Stir frequently as the solution becomes more concentrated to prevent scorching.[13]

    • Transfer the resulting crystalline mass to a desiccator to dry completely.

G start Start: Potassium Dichromate (K₂Cr₂O₇ Solution) reduction Step 1: Reduction (Add SO₂ or EtOH/HCl) start->reduction cr3_sol Chromium(III) Salt (Green Solution) reduction->cr3_sol precipitation Step 2: Precipitation (Add NH₄OH, Heat) cr3_sol->precipitation cr_oh3 Chromium(III) Hydroxide (Cr(OH)₃ Precipitate) precipitation->cr_oh3 filtration Step 3: Filtration & Washing (Remove Impurities) cr_oh3->filtration pure_cr_oh3 Purified, Moist Cr(OH)₃ filtration->pure_cr_oh3 dissolution Step 4: Dissolution (Add Glacial Acetic Acid) pure_cr_oh3->dissolution acetate_sol This compound Solution dissolution->acetate_sol evaporation Step 5: Evaporation & Drying (Remove Solvent) acetate_sol->evaporation end Final Product: This compound Crystals evaporation->end

Workflow for the synthesis of this compound.
Characterization Methodologies

The complex nature of chromium acetate in solution necessitates a multi-technique approach for thorough characterization.[11][12]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is crucial for identifying the coordination modes of the acetate ligands. The separation between the antisymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretching frequencies can distinguish between ionic, unidentate, bidentate, and bridging acetate groups.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ²H NMR can be used to further probe the acetate groups and their chemical environment, providing additional evidence for the different binding modes in solution.[11]

  • Fast Atom Bombardment (FAB) Mass Spectrometry : FAB-MS is a soft ionization technique used to confirm the mass of large, non-volatile complexes. It has been successfully employed to verify the existence of the intact trinuclear chromium cluster in solution.[11][12]

  • Ion Exchange Chromatography : This method separates chemical species based on their net charge. It is effective in separating the cationic trinuclear chromium acetate complexes from other potential anionic or neutral species in solution.[11][12]

G subject This compound (Aqueous Solution) ftir FT-IR Spectroscopy subject->ftir nmr NMR Spectroscopy (²H NMR) subject->nmr ms Mass Spectrometry (FAB-MS) subject->ms ic Ion Exchange Chromatography subject->ic info1 Identifies Acetate Coordination Modes (Unidentate, Bidentate, Bridging) ftir->info1 info4 Probes Chemical Environment of Ligands nmr->info4 info2 Confirms Trinuclear Cluster Mass ms->info2 info3 Separates Complexes by Ionic Charge ic->info3

Logical workflow for the characterization of this compound.

References

A Technical Guide to Chromium(III) Acetate: Nomenclature, Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chromium(III) acetate, a compound with significant industrial applications and emerging interest in biomedical research. This document details its complex nomenclature and Chemical Abstracts Service (CAS) numbers, summarizes its key physicochemical properties, outlines detailed experimental protocols for its synthesis, and explores its mechanism of action as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway.

Nomenclature and CAS Number

This compound is not a simple salt but typically exists as a coordination complex. The most common form is a basic trinuclear complex, leading to a variety of names and CAS numbers. It is crucial for researchers to be aware of these distinctions to ensure the use of the correct chemical entity.

The common structural feature of these compounds is the trinuclear cation [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺.[1][2] This complex consists of three chromium(III) ions arranged in a triangle, bridged by a central oxygen atom and six acetate ligands. Each chromium atom is octahedrally coordinated.[1][2] The charge of this cation is balanced by an associated anion.

A summary of the various forms of this compound and their identifiers is presented in the table below.

Common NameIUPAC NameOther SynonymsCAS NumberMolecular Formula
This compoundChromium(3+) triacetateChromic acetate, Chromium triacetate1066-30-4C₆H₉CrO₆
Basic chromium acetateµ₃-Oxo-hexakis(µ₂-acetato-O,O')triaqua-trichromium(III) chloride hexahydrateThis compound hydrate32591-52-9C₁₂H₃₆ClCr₃O₂₂
Basic chromium acetateAcetic acid, chromium(3+) salt, hydrateChromic acetate, hydrate25013-82-5C₂H₄O₂·⅓Cr·xH₂O
Basic chromium acetateThis compound, basic-39430-51-8Cr₃(OH)₂(OOCCH₃)₇
Chromium acetate hydroxide-Acetic acid of the chromium salt, Chromic acetate hydroxide263752-31-4[Cr₂(OH)₃(OAc)₃]₄

Physicochemical Properties

The properties of this compound can vary depending on the specific complex and its hydration state. The data presented below pertains to the most commonly referenced forms.

PropertyValueNotes
Appearance Grayish-green to bluish-green powder or crystals.[1][3]The color can vary with the specific complex and hydration state.
Molar Mass 229.13 g/mol For the simple formula Cr(CH₃CO₂)₃.
723.84 g·mol⁻¹For the chloride hexahydrate of the trinuclear cation.[1]
Melting Point >400 °CDecomposes upon heating.[4]
Solubility Soluble in water.[1]Solubility in DMSO is reported as 10 mg/mL, with sonication recommended.[5]
Density 1.662 g/cm³For the chloride hexahydrate of the trinuclear cation.[1]
Magnetic Susceptibility (χ) -5104.0·10⁻⁶ cm³/molFor the chloride hexahydrate of the trinuclear cation.[1]

Experimental Protocols

Synthesis of Basic this compound

This protocol is adapted from historical methods for the preparation of basic this compound.[1]

Materials:

  • Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

  • Sulfur dioxide (SO₂) or Ethanol (C₂H₅OH)

  • Concentrated hydrochloric acid (HCl) (if using ethanol)

  • Concentrated ammonia solution (NH₄OH)

  • Glacial acetic acid (CH₃COOH)

  • Distilled water

Procedure:

  • Reduction of Chromium(VI):

    • Method A (Using SO₂): Dissolve 25 g of potassium dichromate in 500 mL of water. Bubble sulfur dioxide gas through the solution until the color changes from orange to a pure green, indicating complete reduction to chromium(III). Boil the solution to remove any excess SO₂.

    • Method B (Using Ethanol): In a fume hood, add 25 g of potassium dichromate to a mixture of 420 mL of water and 80 mL of concentrated hydrochloric acid. Slowly add 35 mL of ethanol to the solution to reduce the chromium(VI) to chromium(III).

  • Precipitation of Chromium(III) Hydroxide:

    • Heat the chromium(III) salt solution to boiling.

    • Slowly add concentrated ammonia solution with constant stirring until the solution is slightly basic. This will precipitate chromium(III) hydroxide as a gelatinous solid. Avoid a large excess of ammonia.

    • Filter the precipitate using a Büchner funnel and wash it thoroughly with several portions of hot distilled water.

  • Formation of Basic this compound:

    • Transfer the moist chromium(III) hydroxide precipitate to an evaporating dish.

    • Add approximately 100 mL of glacial acetic acid and stir to dissolve the precipitate.

    • Carefully evaporate the solution in a fume hood over a gentle heat source. Stir frequently as the solution becomes more concentrated to prevent splattering.

    • Continue evaporation until a crystalline solid is obtained.

    • Dry the resulting crystals in a desiccator.

Signaling Pathway and Mechanism of Action

Recent research has identified chromium(III) compounds as modulators of the AMP-activated protein kinase (AMPK) pathway.[6][7] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. The proposed mechanism involves the interaction of Cr³⁺ with mitochondrial ATP synthase.

AMPK_Activation_by_Cr3 Cr3 Chromium(III) ATP_Synthase Mitochondrial ATP Synthase Cr3->ATP_Synthase Inhibition AMP_ATP_ratio Increased AMP/ATP Ratio ATP_Synthase->AMP_ATP_ratio Leads to AMPK AMPK Activation AMP_ATP_ratio->AMPK Activates Downstream Downstream Metabolic Regulation AMPK->Downstream Regulates

Figure 1: Proposed mechanism of AMPK activation by Chromium(III).

As depicted in the diagram, Cr³⁺ is thought to inhibit the activity of mitochondrial ATP synthase. This inhibition leads to a decrease in ATP production and a subsequent increase in the cellular AMP/ATP ratio. The elevated AMP/ATP ratio allosterically activates AMPK. Activated AMPK then phosphorylates downstream targets to restore cellular energy homeostasis by switching off anabolic pathways, such as fatty acid and cholesterol synthesis, and promoting catabolic processes. This mechanism provides a molecular basis for the observed effects of chromium(III) on glucose and lipid metabolism.[8]

References

magnetic properties of trinuclear Chromium(III) acetate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Magnetic Properties of Trinuclear Chromium(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of the trinuclear this compound complex, formally known as hexaaquahydroxy-tris(μ-acetato)-trichromium(III) chloride, with the chemical formula [Cr₃O(CH₃COO)₆(H₂O)₃]Cl. This document details the theoretical framework governing its magnetic behavior, summarizes key magnetic parameters, and provides illustrative experimental methodologies for its characterization.

Core Concepts: Structure and Magnetic Interactions

The fundamental magnetic properties of trinuclear this compound are intrinsically linked to its molecular structure. The complex features a core of three chromium(III) ions arranged in a nearly equilateral triangle. At the center of this triangle lies a triply bridging oxo ligand (μ₃-O). Each pair of chromium atoms is further bridged by two acetate ligands. The coordination sphere of each chromium ion is completed by a water molecule, resulting in an overall octahedral geometry for each metal center.

The magnetic behavior of this complex is dominated by intramolecular antiferromagnetic exchange interactions between the chromium(III) ions. Each Cr(III) ion has a d³ electron configuration, resulting in a spin state of S = 3/2. These spins are coupled through the bridging oxo and acetate ligands, a phenomenon known as superexchange. The overall magnetic properties can be modeled using the Heisenberg-Dirac-Van Vleck (HDVV) Hamiltonian:

H = -2J [ (S₁·S₂) + (S₂·S₃) + (S₃·S₁) ]

Where:

  • J is the exchange coupling constant, which quantifies the strength of the interaction between adjacent chromium ions. A negative J value indicates antiferromagnetic coupling.

  • S₁, S₂, and S₃ are the spin operators for the three chromium ions.

Due to the triangular arrangement of the chromium ions, this system can exhibit spin frustration . In an ideal equilateral triangle with antiferromagnetic coupling, it is impossible to satisfy all pairwise interactions simultaneously (i.e., if S₁ is spin-up, and S₂ is spin-down, S₃ cannot be antiparallel to both). This frustration leads to a complex set of spin states and can result in interesting magnetic phenomena at low temperatures.

Quantitative Magnetic Data

The following table summarizes typical magnetic parameters for trinuclear chromium(III) carboxylate complexes, which are expected to be similar to the acetate complex.

ParameterTypical Value RangeDescription
**J (cm⁻¹) **-10 to -30The exchange coupling constant, indicating the strength of the antiferromagnetic interaction.
g-factor ~1.97 - 2.00The Landé g-factor, a spectroscopic splitting factor that is characteristic of the Cr(III) ion.
μ_eff at 300 K (μ_B) ~3.8 per Cr(III) ionThe effective magnetic moment at room temperature, close to the spin-only value for an S = 3/2 ion.
μ_eff at low T (μ_B) Approaches the value for the ground state spinThe effective magnetic moment at low temperatures, which depends on the total spin of the ground state.

Experimental Protocols

Synthesis of [Cr₃O(CH₃COO)₆(H₂O)₃]Cl

While the original synthesis dates back to 1909, a detailed modern protocol is often adapted from procedures for similar trinuclear carboxylate complexes. The following is a representative synthesis:

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Sodium acetate (CH₃COONa)

  • Glacial acetic acid (CH₃COOH)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve Chromium(III) chloride hexahydrate in a mixture of deionized water and ethanol.

  • Add a solution of sodium acetate in water to the chromium solution with vigorous stirring.

  • Add glacial acetic acid to the reaction mixture.

  • Reflux the mixture for several hours. The color of the solution should change, typically to a deep green.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the resulting green crystals by vacuum filtration.

  • Wash the crystals with cold ethanol and then ether.

  • Dry the product in a desiccator over a suitable drying agent.

Magnetic Susceptibility Measurement

The temperature-dependent magnetic susceptibility of a powdered sample is typically measured using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Protocol:

  • A polycrystalline sample of the complex is finely ground and packed into a gelatin capsule or a similar sample holder.

  • The mass of the sample is accurately determined.

  • The sample holder is placed in the SQUID magnetometer.

  • The magnetic susceptibility is measured over a temperature range of, for example, 2 K to 300 K, under an applied magnetic field (e.g., 0.1 Tesla).

  • The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the complex itself using Pascal's constants.

  • The molar magnetic susceptibility (χ_M) and the effective magnetic moment (μ_eff) are then calculated at each temperature.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for probing the electronic structure and local environment of the paramagnetic Cr(III) ions.

Protocol:

  • A small amount of the powdered sample is placed in a quartz EPR tube.

  • For solution-state measurements, the complex is dissolved in a suitable solvent (e.g., a mixture of dimethylformamide and toluene) and the solution is frozen to create a glass.

  • The EPR spectrum is recorded at a specific microwave frequency (e.g., X-band, ~9.5 GHz) at a low temperature (e.g., 77 K, liquid nitrogen temperature).

  • The spectrum is analyzed to determine the g-factor(s) and potentially resolve fine structure and hyperfine couplings, which provide further insight into the electronic and geometric structure of the complex.

Visualizations

G cluster_complex Magnetic Exchange Pathway Cr1 Cr1 (S=3/2) Cr2 Cr2 (S=3/2) Cr1->Cr2 J O_center Cr1->O_center J Cr3 Cr3 (S=3/2) Cr2->Cr3 J Cr2->O_center J Cr3->Cr1 J Cr3->O_center J

Caption: Intramolecular magnetic exchange (J) in the trinuclear chromium(III) core.

G start Synthesis of [Cr3O(CH3COO)6(H2O)3]Cl struct_char Structural Characterization (X-ray, IR, etc.) start->struct_char mag_meas Magnetic Susceptibility Measurement (SQUID) start->mag_meas epr_spec EPR Spectroscopy start->epr_spec data_analysis Data Analysis and Modeling (HDVV Model) mag_meas->data_analysis epr_spec->data_analysis conclusion Determination of Magnetic Parameters (J, g) data_analysis->conclusion

Caption: Experimental workflow for magnetic characterization.

An In-depth Technical Guide to the History and Discovery of Chromium(III) Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate, more accurately described as basic this compound, is a coordination complex with a rich history rooted in the early advancements of inorganic chemistry. While its initial applications were predominantly in the textile and tanning industries, recent discoveries have unveiled its relevance in biological systems, particularly in metabolic pathways, making it a compound of interest to a broader scientific audience. This guide provides a comprehensive overview of the history, discovery, synthesis, and properties of basic this compound, with a focus on technical details relevant to researchers in the chemical and biomedical fields.

Historical Context and Discovery

The story of this compound begins with the discovery of the element chromium itself. In the late 18th century, French chemist Louis Nicolas Vauquelin successfully isolated chromium in 1797 and prepared the metal in 1798 from a Siberian mineral known as "red lead" (crocoite, PbCrO₄).[1] The name "chromium" was derived from the Greek word "chroma," meaning color, a nod to the vibrant and diverse colors of its compounds.[1]

While various chromium compounds were synthesized in the following century, the specific complex now known as basic this compound was first reported in 1909 by R. Weinland and P. Dinkelacker .[2] Their work established the synthesis of this trinuclear cluster, which is still prepared using methods based on their original procedure.[2] It is important to distinguish this complex from the simpler, and less stable, chromium(II) acetate, which was first reported by Eugène-Melchior Péligot in 1844.[2]

The complex cation has the formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ .[2] This structure, which features three octahedral chromium(III) centers bridged by a central oxygen atom and six acetate ligands, is isostructural with the analogous basic iron(III) and manganese(III) acetates.[2]

A logical overview of the key discoveries leading to basic this compound is presented below.

G Logical Flow of Discovery A Discovery of Chromium Element (Vauquelin, 1797) B Synthesis of Chromium(II) Acetate (Péligot, 1844) A->B Early Chromium Chemistry C First Synthesis of Basic this compound (Weinland & Dinkelacker, 1909) A->C Advancements in Coordination Chemistry D Structural Elucidation of [Cr3O(O2CCH3)6(OH2)3]+ C->D Spectroscopic & Crystallographic Analysis E Modern Applications (e.g., AMPK Inhibition) C->E Contemporary Biological Research

Caption: Logical progression from the discovery of the element to modern applications of the complex.

Physicochemical Properties

Basic this compound is a grayish-green to blueish-green powder.[3] The properties of the chloride hexahydrate salt, [Cr₃O(O₂CCH₃)₆(OH₂)₃]Cl(H₂O)₆, are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₂H₃₆ClCr₃O₂₂[2]
Molar Mass 723.84 g/mol [2]
Appearance Grayish-green to blueish-green solid[2]
Density 1.662 g/cm³[2]
Solubility in Water Soluble[2]
Magnetic Susceptibility (χ) -5104.0 x 10⁻⁶ cm³/mol[2]
Coordination Geometry Octahedral at Cr(III) centers[2]
LD₅₀ (oral, rat) 2365 mg/kg[4][5]

Experimental Protocols

The synthesis of basic this compound is a common procedure in inorganic chemistry laboratories and is based on the original 1909 method. The overall workflow involves the reduction of a chromium(VI) source to chromium(III), precipitation of chromium(III) hydroxide, and subsequent reaction with acetic acid.

A general experimental workflow is depicted below:

G General Synthesis Workflow cluster_0 Step 1: Reduction of Cr(VI) to Cr(III) cluster_1 Step 2: Precipitation of Cr(OH)3 cluster_2 Step 3: Formation of the Complex A Start with K2Cr2O7 or CrO3 in aqueous solution B Add reducing agent (e.g., SO2, ethanol) A->B C Solution turns from orange to green B->C D Heat the Cr(III) solution to boiling C->D E Slowly add concentrated ammonia solution D->E F Precipitate chromium(III) hydroxide E->F G Isolate and wash the Cr(OH)3 precipitate F->G H Dissolve the moist precipitate in glacial acetic acid G->H I Evaporate the solution to obtain crystals of basic this compound H->I

Caption: A step-by-step workflow for the synthesis of basic this compound.

Detailed Methodology

The following is a representative protocol for the synthesis of basic this compound:

Materials:

  • Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

  • Sulfur dioxide (SO₂) gas or Ethanol (C₂H₅OH)

  • Concentrated hydrochloric acid (HCl) (if using ethanol)

  • Concentrated ammonia solution (NH₄OH)

  • Glacial acetic acid (CH₃COOH)

  • Distilled water

Procedure:

  • Reduction of Chromium(VI):

    • Dissolve 25 g of potassium dichromate in 500 mL of water.

    • Bubble sulfur dioxide gas through the solution until the color changes from orange to a pure green, indicating the complete reduction of Cr(VI) to Cr(III).

    • Alternatively, add the chromium(VI) compound to a mixture of 420 mL of water and 80 mL of concentrated hydrochloric acid, followed by the addition of 35 mL of ethanol.

    • Boil the resulting green solution to remove any excess sulfur dioxide or byproducts from the ethanol reduction (acetaldehyde).

  • Precipitation of Chromium(III) Hydroxide:

    • Heat the chromium(III) salt solution to boiling.

    • While stirring continuously, slowly add concentrated ammonia solution until the solution is slightly basic. This will precipitate chromium(III) hydroxide (Cr(OH)₃). Avoid a large excess of ammonia.

  • Formation and Isolation of Basic this compound:

    • Filter the precipitated chromium(III) hydroxide using a Büchner funnel and wash it thoroughly with several portions of hot water.

    • Transfer the moist chromium(III) hydroxide precipitate to an evaporating dish.

    • Add approximately 100 mL of glacial acetic acid to dissolve the precipitate.

    • Carefully evaporate the resulting solution almost to dryness over a gentle heat source with frequent stirring.

    • The resulting crystalline product is basic this compound.

Biological Significance and Applications in Drug Development

For many years, the applications of basic this compound were primarily industrial, including its use as a mordant in textile dyeing and as a tanning agent for leather.[3] However, recent research has highlighted a significant biological activity that is of interest to drug development professionals.

Basic this compound has been identified as an inhibitor of AMP-activated protein kinase (AMPK) .[4][5] AMPK is a crucial regulator of cellular energy homeostasis. By inhibiting the phosphorylation of AMPK, this compound has been shown to promote lipogenesis.[4][5] This finding opens up avenues for its use as a research tool to study metabolic pathways and potentially as a starting point for the development of modulators of lipid metabolism.

A study on bovine intramuscular and subcutaneous adipocytes demonstrated that this compound stimulates adipogenesis by regulating gene expression and inhibiting AMPK phosphorylation.[4] Specifically, it was found to upregulate the mRNA levels of adipogenic transcription factors.[4]

The signaling pathway affected by basic this compound is illustrated below:

G AMPK Inhibition Pathway A Basic this compound B AMPK A->B Inhibits phosphorylation C p-AMPK B->C Phosphorylation D Adipogenic Transcription Factors (e.g., C/EBPβ, PPARγ) C->D Regulates E Lipogenesis D->E Promotes

Caption: Mechanism of action of basic this compound as an AMPK inhibitor.

Safety and Toxicology

Chromium compounds exhibit a wide range of toxicities depending on their oxidation state. Hexavalent chromium (Cr(VI)) is a known carcinogen and is highly toxic. In contrast, trivalent chromium (Cr(III)), the oxidation state in basic this compound, is significantly less toxic and is even considered an essential trace element for sugar and lipid metabolism in humans.[3]

Animal studies have shown that this compound has low acute toxicity.[4][5] The oral LD₅₀ in rats is reported to be 2365 mg/kg.[4][5] Studies on the mutagenicity of Cr(III) compounds, including chromic acetate, have found them to be inactive in various strains of Salmonella typhimurium, whereas Cr(VI) compounds are mutagenic.

Despite its lower toxicity compared to Cr(VI), proper laboratory handling procedures, including the use of personal protective equipment, should always be followed when working with basic this compound.

Conclusion

Basic this compound is a compound with a well-documented history, from its roots in early 20th-century coordination chemistry to its modern applications in industrial processes. The recent discovery of its role as an AMPK inhibitor has expanded its relevance into the fields of biochemistry and drug discovery. For researchers, it represents not only a classic example of a multinuclear coordination complex but also a valuable tool for investigating cellular metabolism. This guide provides the foundational technical information necessary for its synthesis, characterization, and application in a research setting.

References

A Technical Guide to Chromium(III) Acetate: A Comparative Analysis of the Hydrated Form and its Thermal Decomposition Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of chromium(III) acetate, focusing on the distinction between its commonly available hydrated form and its behavior upon thermal dehydration. It has been established that the stable form of this compound is a basic, trinuclear, hydrated complex with the general formula [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. A simple, anhydrous monomeric Cr(CH₃COO)₃ is not readily isolated as the hydrated complex tends to decompose upon heating. This document details the physicochemical properties, synthesis, and characterization of the hydrated form. Furthermore, it explores the biological activity of this compound, specifically its role as an inhibitor of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound for its potential applications.

Physicochemical Properties

The quantitative data for basic this compound hydrate and its thermal decomposition products are summarized in the tables below for easy comparison.

Table 1: General Properties of Basic this compound Hydrate

PropertyValue
Common Name Basic this compound
Systematic Name µ₃-Oxo-hexakis(µ₂-acetato-O,O')-triaqua-trichromium(III) ion
Chemical Formula [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ (cation)
Appearance Grayish-green to blueish-green powder[1][2][3]
Molecular Weight 603.33 g/mol (for the cation)
Solubility in Water 675 g/L at 20 °C[3][4]
Solubility in Other Solvents Slightly soluble in alcohol[2]
pH of Aqueous Solution Amphoteric[2][3]

Table 2: Thermal Properties and Spectroscopic Data

PropertyValue
Melting Point Decomposes at >400 °C[2][3][4]
Thermal Decomposition Dehydration occurs followed by decomposition of the trinuclear cluster.
UV-Vis Absorption Maxima (in H₂O) Characterized by bands corresponding to d-d transitions of octahedral Cr(III). Specific maxima can vary with concentration and solvent.
Key FTIR Vibrational Bands (cm⁻¹) A characteristic band for the Cr-O bond stretching is observed around 661 cm⁻¹[5]. Other bands correspond to acetate and water ligands.

Experimental Protocols

Synthesis of Basic this compound Hydrate

This protocol is adapted from established inorganic synthesis methods.

Materials:

  • Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

  • Sulfur dioxide (SO₂) or Ethanol (C₂H₅OH)

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Ammonia solution (NH₄OH)

  • Glacial Acetic Acid (CH₃COOH)

  • Distilled water

Procedure:

  • Reduction of Chromium(VI):

    • Dissolve 25 g of potassium dichromate in 500 mL of water.

    • Bubble sulfur dioxide gas through the solution until the color changes from orange to a pure green, indicating the complete reduction of Cr(VI) to Cr(III).

    • Boil the solution to expel any excess SO₂.

    • Alternative reduction: To a mixture of 420 mL of water and 80 mL of concentrated HCl, slowly add the chromium(VI) compound, followed by 35 mL of ethanol. Boil the solution to remove excess ethanol and acetaldehyde.

  • Precipitation of Chromium(III) Hydroxide:

    • Heat the Cr(III) solution to boiling.

    • Slowly add concentrated ammonia solution with constant stirring until the solution is slightly basic (approx. 40 mL).

    • Collect the precipitated chromium(III) hydroxide by suction filtration using a Büchner funnel.

    • Wash the precipitate thoroughly with three 100 mL portions of boiling water.

  • Formation of Basic this compound:

    • Transfer the moist chromium(III) hydroxide precipitate to an evaporating dish.

    • Dissolve the precipitate in approximately 100 mL of glacial acetic acid.

    • Carefully evaporate the solution almost to dryness over a small flame, stirring frequently towards the end of the process. This should be performed in a fume hood.

  • Isolation of the Product:

    • The resulting crystalline solid is basic this compound hydrate.

    • For final drying, place the crystals in a desiccator.

Characterization Methods

Objective: To determine the thermal stability and decomposition profile of basic this compound hydrate.

Instrumentation:

  • A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation: Place 5-10 mg of the finely ground basic this compound hydrate into an inert crucible (e.g., alumina).

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Thermal Program:

    • Heat the sample from ambient temperature to approximately 600 °C at a linear heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • The resulting TGA curve will show distinct steps corresponding to the loss of water molecules and subsequent decomposition of the acetate ligands and the oxo-centered core.

Objective: To characterize the electronic transitions of the chromium(III) centers in the complex.

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of known concentration by dissolving a precise mass of basic this compound hydrate in distilled water.

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Measurement:

    • Record the UV-Vis spectrum of the solutions from approximately 300 to 800 nm.

    • Use distilled water as the reference blank.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max) which correspond to the d-d electronic transitions characteristic of octahedral Cr(III) complexes.

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of AMP-activated protein kinase (AMPK).[6][7] AMPK is a crucial enzyme in regulating cellular energy homeostasis.[8][9]

Mechanism of AMPK Inhibition

This compound exerts its effect by inhibiting the phosphorylation of AMPKα, a key step in its activation.[6][7] This inhibition leads to a decrease in the activity of AMPK. In the context of adipogenesis, this inhibition has been shown to promote lipogenesis.[6] Studies in bovine intramuscular and subcutaneous adipocytes have demonstrated that treatment with this compound leads to an upregulation of adipogenic transcription factors such as C/EBPβ and PPARγ.[10]

The AMPK Signaling Pathway

The AMPK signaling pathway is a central regulator of metabolism. It is activated by an increase in the cellular AMP/ATP ratio, which signals a low energy state. Activated AMPK works to restore energy balance by stimulating catabolic processes that generate ATP (e.g., fatty acid oxidation) and inhibiting anabolic processes that consume ATP (e.g., protein and lipid synthesis).[8][9][11]

AMPK_Pathway Cr3_Acetate This compound AMPK AMPK Cr3_Acetate->AMPK inhibits phosphorylation pAMPK p-AMPK (Active) Anabolic Anabolic Pathways (e.g., Lipogenesis, Protein Synthesis) pAMPK->Anabolic inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) pAMPK->Catabolic activates ATP_Consumption ATP Consumption Anabolic->ATP_Consumption ATP_Production ATP Production Catabolic->ATP_Production Energy_Stress Low Energy State (High AMP/ATP ratio) LKB1 LKB1 Energy_Stress->LKB1 activates LKB1->AMPK phosphorylates

Caption: AMPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Studying AMPK Inhibition

The following workflow outlines a general procedure for investigating the effect of this compound on AMPK activity in a cell-based assay.

AMPK_Workflow Cell_Culture 1. Cell Culture (e.g., Adipocytes, Hepatocytes) Treatment 2. Treatment (this compound at various concentrations) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis (Protein Extraction) Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis Protein_Quantification->Western_Blot Analysis 6. Data Analysis (Ratio of p-AMPK to total AMPK) Western_Blot->Analysis

Caption: Experimental workflow for analyzing AMPK inhibition by this compound.

Conclusion

This compound is a structurally interesting coordination compound that exists as a stable, hydrated, trinuclear complex. The notion of a simple anhydrous form is not well-supported, as thermal treatment leads to decomposition. For researchers in drug development, the most pertinent aspect of this compound is its demonstrated role as an AMPK inhibitor. By reducing the phosphorylation of AMPK, it can modulate cellular metabolic pathways, a mechanism that warrants further investigation for potential therapeutic applications in metabolic disorders. This guide provides the foundational chemical and biological information necessary for such future research endeavors.

References

Methodological & Application

Application Notes and Protocols: Chromium(III) Acetate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate, a coordination compound with the formula Cr(CH₃COO)₃, is a readily available and versatile reagent with emerging applications as a catalyst in organic synthesis. While its use as a mordant in the textile industry and as a crosslinking agent for polymers is well-established, its catalytic potential in fine chemical and pharmaceutical synthesis is a growing area of interest.[1] This document provides detailed application notes and experimental protocols for the use of this compound in selected organic transformations, offering researchers a practical guide to leveraging its catalytic activity.

This compound typically exists as a hydrated, dark green solid and is soluble in water and some polar organic solvents.[2] Its catalytic activity often stems from the Lewis acidic nature of the chromium(III) center, which can activate substrates for subsequent reactions.

Ethylene Polymerization using a this compound-Based Ziegler-Natta Catalyst

This compound can be employed as a precursor for a heterogeneous Ziegler-Natta catalyst system for the polymerization of olefins, such as ethylene.[2][3] In combination with a co-catalyst, typically an organoaluminum compound, it forms active sites for the polymerization process.

Experimental Protocol: Ethylene Polymerization

This protocol is adapted from studies on chromium-based Ziegler-Natta catalysts.[2][3]

Materials:

  • This compound [Cr(CH₃COO)₃]

  • Toluene (anhydrous)

  • Diethylaluminum chloride (DEAC) solution in toluene

  • Ethylene gas (polymerization grade)

  • Nitrogen gas (high purity)

  • A suitable polymerization reactor (e.g., a stirred glass reactor or a stainless-steel autoclave) equipped with gas inlet, pressure and temperature control, and a stirring mechanism.

Catalyst Preparation (in-situ):

  • In a clean, dry, and nitrogen-purged reactor, add 0.0197 g of this compound.

  • Add 87 mL of anhydrous toluene to the reactor.

  • Stir the mixture to dissolve the this compound.

  • Add 13 mL of diethylaluminum chloride (DEAC) solution as a co-catalyst. The Al/Cr molar ratio should be approximately 30.8.[2][3]

  • Allow the catalyst mixture to "age" for 15 minutes at room temperature with stirring.

Polymerization Procedure:

  • Pressurize the reactor with ethylene gas to the desired pressure (e.g., 1 atm).

  • Maintain the reaction temperature at 29°C.[3]

  • Stir the reaction mixture vigorously for the desired polymerization time (e.g., 60 minutes).

  • After the reaction is complete, vent the excess ethylene and quench the reaction by adding acidified methanol.

  • Collect the precipitated polyethylene by filtration, wash with methanol, and dry under vacuum.

Quantitative Data

The following table summarizes the catalytic activity of the this compound-based system under different conditions.

Catalyst SystemCo-catalystAl/Cr RatioTemperature (°C)Monomer Pressure (atm)Catalytic Activity (g PE / g Cr / hr / atm)
Cr(CH₃COO)₃ / DEACDEAC30.829~11768
Cr(CH₃COO)₃ / DEACDEAC30.818~1Lower than at 29°C
Cr(CH₃COO)₃ / DEACDEAC30.836~1Lower than at 29°C
Cr(CH₃COO)₃ / DEACDEAC30.840~1Lower than at 29°C

Data adapted from a study on chromium-based oxo-trinuclear carboxylate complexes, where this compound was one of the catalysts studied.[2][3]

Logical Workflow for Ethylene Polymerization

Ethylene_Polymerization cluster_catalyst_prep Catalyst Preparation cluster_polymerization Polymerization cluster_workup Work-up Cr_acetate This compound Mix_catalyst Mix Catalyst Components Cr_acetate->Mix_catalyst Dissolve Toluene Toluene Toluene->Mix_catalyst DEAC DEAC Solution Age_catalyst Age Catalyst Mixture (15 min) DEAC->Age_catalyst Mix_catalyst->Age_catalyst Add DEAC Reactor Polymerization Reactor (29°C, 1 atm) Age_catalyst->Reactor Introduce Ethylene Ethylene Gas Ethylene->Reactor Pressurize Polymerization Polymerization Occurs Reactor->Polymerization Stir (60 min) Quench Quench & Precipitate Polymerization->Quench Quench Reaction Methanol Acidified Methanol Methanol->Quench Polyethylene Polyethylene Product Filtration Filtration & Washing Quench->Filtration Filter Drying Drying under Vacuum Filtration->Drying Dry Drying->Polyethylene

Caption: Workflow for ethylene polymerization using a this compound-based catalyst.

Oxidation of Alcohols (Application Note)

While specific protocols detailing the use of this compound as the primary catalyst for alcohol oxidation are not abundant in the literature, related chromium(III) complexes like chromium(III) acetylacetonate have shown catalytic activity for this transformation.[4] This suggests the potential of this compound to act as a Lewis acid catalyst in the presence of a suitable oxidant.

The proposed mechanism involves the coordination of the alcohol to the chromium(III) center, followed by oxidation with a co-oxidant.

Proposed General Protocol for Screening

This is a general protocol for screening the catalytic activity of this compound in alcohol oxidation.

Materials:

  • This compound

  • Substrate (e.g., benzyl alcohol)

  • Oxidant (e.g., tert-butyl hydroperoxide, hydrogen peroxide)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the alcohol substrate (1 mmol), solvent (5 mL), and this compound (0.05 mmol, 5 mol%).

  • Stir the mixture at room temperature.

  • Add the oxidant (1.5 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium sulfite solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Researchers are encouraged to optimize the catalyst loading, oxidant, solvent, and temperature for their specific substrate.

Catalytic Cycle for Alcohol Oxidation

Alcohol_Oxidation_Cycle Cr_III Cr(III) Acetate Cr_complex [Cr(III)-Alcohol Complex] Cr_III->Cr_complex Coordination Alcohol R-CH2OH Alcohol->Cr_complex Oxidant Oxidant Oxidized_Cr Activated Cr Species Oxidant->Oxidized_Cr Product R-CHO (Aldehyde) Cr_complex->Oxidized_Cr Oxidation Oxidized_Cr->Cr_III Regeneration Oxidized_Cr->Product Product Release Reduced_Oxidant Reduced Oxidant Oxidized_Cr->Reduced_Oxidant

Caption: Proposed catalytic cycle for Chromium(III)-catalyzed alcohol oxidation.

Conclusion

This compound shows promise as a versatile and economical catalyst in organic synthesis. The provided protocol for ethylene polymerization demonstrates its practical application in forming C-C bonds. Further research into its catalytic activity in other transformations, such as oxidations and the synthesis of nitrogen-containing heterocycles, is warranted and could lead to the development of novel and sustainable synthetic methodologies. Researchers are encouraged to use the provided information as a starting point for their investigations into the catalytic potential of this readily available chromium compound.

References

Application Notes and Protocols for Chromium(III) Acetate in Cross-linking Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate, often referred to as chromic acetate, is a coordination compound widely utilized as a cross-linking agent. Its primary function is to form stable bridges between polymer chains, thereby creating a three-dimensional network structure. This process transforms polymer solutions into gels with enhanced mechanical strength, stability, and controlled swelling properties. The cross-linking action of this compound is particularly effective for polymers containing carboxylate functional groups, such as hydrolyzed polyacrylamides, collagen, gelatin, and alginates.

In its common form, this compound exists as a trinuclear complex, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺, which acts as the reactive species. The trivalent chromium (Cr³⁺) center is key to its cross-linking ability, forming coordinate bonds with the carboxylate groups on polymer backbones. This versatility makes it a valuable tool in diverse fields, from industrial applications like leather tanning and enhanced oil recovery to advanced biomedical applications, including the development of hydrogels for tissue engineering and controlled drug delivery systems.

These application notes provide a comprehensive overview of the principles, protocols, and characterization techniques for using this compound in cross-linking reactions, with a focus on applications relevant to scientific research and drug development.

Mechanism of Cross-linking

The fundamental mechanism of cross-linking with this compound involves a ligand substitution reaction. The acetate ligands coordinated to the Cr(III) centers are displaced by the carboxylate groups (-COO⁻) present on the polymer chains. This forms strong, stable coordinate bonds between the chromium ion and multiple polymer chains, creating a cross-linked network.

The reaction is highly dependent on pH. At low pH, the carboxyl groups are protonated (-COOH) and less available for coordination. As the pH increases, these groups deprotonate to carboxylates (-COO⁻), becoming more reactive towards the chromium complex. However, at very high pH, chromium can precipitate as chromium hydroxide, inhibiting the cross-linking process. Temperature also plays a crucial role, with higher temperatures generally accelerating the reaction rate.

G cluster_0 Initial State cluster_1 Activation (pH Increase) cluster_2 Cross-linking Reaction Polymer1 Polymer Chain 1 (-COOH) Polymer1_act Deprotonated Polymer (-COO⁻) Polymer1->Polymer1_act Deprotonation Polymer2 Polymer Chain 2 (-COOH) Polymer2_act Deprotonated Polymer (-COO⁻) Polymer2->Polymer2_act Deprotonation Cr_Acetate This compound [Cr₃O(OAc)₆(H₂O)₃]⁺ Crosslinked Cross-linked Polymer Network Cr_Acetate->Crosslinked Ligand Substitution Polymer1_act->Crosslinked Ligand Substitution Polymer2_act->Crosslinked Ligand Substitution Acetate_ion Released Acetate (CH₃COO⁻) Crosslinked->Acetate_ion Byproduct G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 1. Prepare HPAM Stock Solution R1 3. Mix HPAM and Cr(OAc)₃ Solutions P1->R1 P2 2. Prepare Cr(OAc)₃ Stock Solution P2->R1 R2 4. Adjust pH (e.g., pH 5-6) R1->R2 R3 5. Incubate at Reaction Temperature (e.g., 65°C) R2->R3 A1 6. Monitor Gelation (e.g., Bottle Testing) R3->A1 A2 7. Characterize Gel (Rheology, Swelling) A1->A2

Employing Chromium(III) Acetate as a Mordant for Natural Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate is a highly effective mordant in the application of natural dyes to various textile fibers. Its primary function is to facilitate the formation of a coordination complex between the dye molecule and the fiber, thereby enhancing the dye's uptake, improving colorfastness, and influencing the final shade.[1][2] Unlike its hexavalent counterpart, Chromium(VI), which is associated with significant toxicity, this compound is considered a safer alternative for textile dyeing applications.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a mordant in natural dyeing processes, with a focus on achieving reproducible and high-quality results.

This compound's efficacy stems from its ability to form stable chelates with functional groups present in both natural dyes (such as hydroxyl and carboxyl groups) and fibers (like the amino and carboxyl groups in wool and silk). This results in a strong, insoluble dye-mordant-fiber complex, leading to excellent wash and lightfastness properties.[1] In comparison to other common mordants like aluminum salts (alum) and iron salts, chromium mordants often yield superior lightfastness.[1]

Data Presentation

The following tables summarize typical quantitative data obtained when using this compound as a mordant compared to other common mordants. These values are illustrative and can vary based on the specific dye, fiber, and process parameters.

Table 1: Comparative Colorfastness Ratings of Natural Dyes on Wool

Natural DyeMordant (Pre-mordanting)Wash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12) - DryRubbing Fastness (ISO 105-X12) - Wet
Madder This compound (3% WOF)4-554-54
Aluminum Potassium Sulfate (15% WOF)43-443-4
Ferrous Sulfate (2% WOF)4-5443
Weld This compound (3% WOF)45-64-54
Aluminum Potassium Sulfate (15% WOF)3-4443-4
Ferrous Sulfate (2% WOF)44-543
Cochineal This compound (3% WOF)4-554-54
Aluminum Potassium Sulfate (15% WOF)4443-4
Stannous Chloride (2% WOF)44-543

Fastness ratings are on a scale of 1-5, with 5 representing the highest fastness. WOF: Weight of Fiber

Table 2: Colorimetric Data (CIELab*) for Natural Dyes on Silk

Natural DyeMordant (Pre-mordanting)L* (Lightness)a* (Red/Green)b* (Yellow/Blue)
Logwood This compound (3% WOF)35.2+5.8-8.5
Aluminum Potassium Sulfate (15% WOF)45.7+10.2-12.1
Ferrous Sulfate (2% WOF)28.1+1.5-4.3
Fustic This compound (3% WOF)78.9+12.5+65.3
Aluminum Potassium Sulfate (15% WOF)82.1+8.9+70.1
Stannous Chloride (2% WOF)80.5+15.3+75.8

Table 3: Dye Uptake (Exhaustion %) for Madder Dye on Different Fibers

Fiber TypeMordanting MethodMordantDye Exhaustion (%)
Wool Pre-mordantingThis compound (3% WOF)92%
Pre-mordantingAluminum Potassium Sulfate (15% WOF)85%
Silk Pre-mordantingThis compound (3% WOF)88%
Pre-mordantingAluminum Potassium Sulfate (15% WOF)81%
Cotton Pre-mordanting with TanninThis compound (3% WOF)75%
Pre-mordanting with TanninAluminum Potassium Sulfate (15% WOF)68%

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound as a mordant.

Protocol 1: Scouring of Textile Fibers

Objective: To remove impurities such as oils, waxes, and dirt from the fibers to ensure even mordanting and dyeing.

Materials:

  • Textile fibers (wool, silk, or cotton)

  • Sodium Carbonate (Soda Ash) - for cotton

  • Neutral pH soap

  • Large stainless steel pot

  • Heating source

  • Stirring rod

  • Weighing scale

Procedure:

  • Weigh the dry fiber to determine the necessary amounts of scouring agents and mordants (Weight of Fiber - WOF).

  • For Wool and Silk (Protein Fibers):

    • Fill a pot with enough water to allow the fibers to move freely.

    • Add 0.5-1% WOF of a neutral pH soap.

    • Submerge the wet fibers in the pot.

    • Slowly heat the water to 60-70°C for wool and 70-80°C for silk.

    • Maintain this temperature for 1 hour, gently stirring occasionally to ensure even cleaning. Avoid excessive agitation to prevent felting of wool.

    • Allow the bath to cool, then remove the fibers and rinse thoroughly with warm water, followed by a cool water rinse.

  • For Cotton (Cellulose Fibers):

    • Fill a pot with enough water for the fibers to move freely.

    • Add 1-2% WOF of sodium carbonate and 1% WOF of a neutral pH soap.

    • Submerge the wet fibers in the pot.

    • Bring the solution to a boil and maintain for 1-2 hours, stirring periodically.

    • Allow the bath to cool, then remove the fibers and rinse thoroughly with hot water, followed by a cool water rinse.

Protocol 2: Pre-mordanting of Fibers with this compound

Objective: To treat the fibers with the mordant before dyeing to facilitate dye uptake and colorfastness.

Materials:

  • Scoured textile fibers

  • This compound

  • Large stainless steel pot

  • Heating source

  • Stirring rod

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Fill a pot with enough room temperature water for the scoured and wet fibers to move freely.

  • Weigh the required amount of this compound, typically 2-4% of the WOF.

  • Dissolve the this compound in a small amount of hot water and then add it to the main pot, stirring well to ensure it is fully dissolved.

  • Introduce the wet, scoured fibers to the mordant bath.

  • Slowly raise the temperature of the bath to 85-95°C.

  • Maintain this temperature for 1 hour, gently rotating the fibers every 15 minutes to ensure even mordant application.

  • Allow the mordant bath to cool completely. The fibers can be left to steep in the cooling bath for several hours or overnight for potentially deeper shades.

  • Remove the fibers from the mordant bath, gently squeeze out the excess liquid.

  • The mordanted fibers can be immediately transferred to the dyebath or can be dried and stored for later use. If storing, keep them in a cool, dark place.

Protocol 3: Natural Dye Extraction and Dyeing

Objective: To extract the colorant from the natural dye source and apply it to the mordanted fibers.

Materials:

  • Natural dye material (e.g., madder root, weld, cochineal)

  • Mordanted fibers

  • Large stainless steel pot

  • Heating source

  • Stirring rod

  • Cheesecloth or fine-mesh sieve

Procedure:

  • Dye Extraction:

    • Weigh the appropriate amount of natural dye material, which varies significantly depending on the dye source (e.g., 20-100% WOF for madder, 5-10% WOF for cochineal).

    • Place the dye material in a pot with water and bring to a simmer. The temperature and duration of extraction depend on the specific dye (e.g., madder should not be boiled to avoid dull colors, while weld benefits from simmering).

    • After extraction, strain the dye liquor through cheesecloth or a sieve to remove the solid plant/insect material.

  • Dyeing:

    • Add the extracted dye liquor to a clean pot with enough water for the fibers to move freely.

    • Introduce the wet, mordanted fibers to the cool dyebath.

    • Slowly increase the temperature to 80-90°C.

    • Maintain this temperature for at least 1 hour, or until the desired depth of shade is achieved. Gently stir the fibers periodically.

    • For some dyes, allowing the fibers to cool in the dyebath can result in deeper colors.

    • Once dyeing is complete, remove the fibers and rinse with water of a similar temperature, gradually cooling the rinse water.

    • Wash the dyed fibers with a neutral pH soap and rinse thoroughly.

    • Hang the fibers to dry away from direct sunlight.

Visualizations

Experimental_Workflow start Start weigh_fiber 1. Weigh Dry Fiber (WOF) start->weigh_fiber scouring 2. Scouring weigh_fiber->scouring protein_scour Protein Fibers: Neutral Soap, 60-80°C scouring->protein_scour If Protein cellulose_scour Cellulose Fibers: Soda Ash, Neutral Soap, Boil scouring->cellulose_scour If Cellulose rinse_scour Rinse Thoroughly protein_scour->rinse_scour cellulose_scour->rinse_scour mordanting 3. Pre-mordanting rinse_scour->mordanting prepare_mordant Prepare Mordant Bath: 2-4% WOF Cr(III) Acetate mordanting->prepare_mordant heat_mordant Heat to 85-95°C for 1 hour prepare_mordant->heat_mordant cool_mordant Cool and Steep heat_mordant->cool_mordant dyeing 4. Dyeing cool_mordant->dyeing extract_dye Extract Natural Dye dyeing->extract_dye dye_bath Add Mordanted Fiber to Dyebath extract_dye->dye_bath heat_dye Heat to 80-90°C for 1 hour dye_bath->heat_dye cool_dye Cool in Dyebath heat_dye->cool_dye final_rinse 5. Final Rinse and Wash cool_dye->final_rinse dry 6. Dry Away from Sunlight final_rinse->dry end End dry->end Mordant_Mechanism Fiber Textile Fiber (e.g., Wool, Silk) with -NH2, -COOH groups Mordanted_Fiber Mordanted Fiber (Fiber-Cr Complex) Fiber->Mordanted_Fiber Mordanting Process (Heat) Cr_Acetate This compound [Cr3(OAc)6(H2O)3]+ Cr_Acetate->Mordanted_Fiber Natural_Dye Natural Dye Molecule with -OH, -COOH groups Final_Complex Insoluble Dye-Mordant-Fiber Complex (Enhanced Colorfastness) Natural_Dye->Final_Complex Mordanted_Fiber->Final_Complex Dyeing Process (Heat)

References

Application Notes and Protocols for Chromium(III) Acetate in Leather Tanning Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Chromium(III) acetate as a tanning agent in the leather industry. The information is intended to guide researchers and scientists in understanding the process, its underlying chemistry, and in developing experimental protocols.

Introduction

Chromium tanning is the most common method for producing leather worldwide, accounting for the vast majority of leather production. The process utilizes chromium salts to cross-link the collagen fibers in animal hides, resulting in a stable, durable, and versatile material. While basic chromium sulfate is the most widely used tanning agent, this compound offers several advantages, including increased solubility in organic media, a more defined molecular structure for better process control, and the potential for accelerated tanning cycles.[1] This document outlines the theoretical basis of this compound tanning, provides detailed experimental protocols, and presents comparative data on the properties of the resulting leather.

Mechanism of Action

The tanning process with this compound is centered on the interaction between the chromium ions and the collagen protein in the animal hide. Collagen is composed of amino acid chains, and the carboxyl groups on these chains are key to the tanning process.

The tanning process typically begins under acidic conditions (pH 3-4).[1] This acidic environment ensures that the chromium complexes are small enough to penetrate the collagen fiber network effectively. Once the chromium has permeated the hide, the pH is gradually raised in a step called basification . This increase in pH deprotonates the carboxyl groups of the collagen, making them available to form stable coordination complexes with the Chromium(III) ions. This cross-linking of collagen fibers is what imparts the characteristic properties of leather, such as increased hydrothermal stability and resistance to microbial degradation.[1][2]

Data Presentation

The following tables summarize key quantitative data related to leather tanning with chromium compounds. Direct comparative data for this compound versus basic chromium sulfate is limited in publicly available literature; therefore, the tables present typical values for chrome-tanned leather, which can be used as a benchmark for experimental work with this compound.

Table 1: Comparison of Tanning Agent Properties

PropertyThis compoundBasic Chromium Sulfate
Chemical Formula Cr(CH₃COO)₃Cr(OH)SO₄
Appearance Grayish-green to bluish-green powderGreen powder
Solubility in Water HighModerate
Typical Basicity Not applicable (used directly)33-50%

Table 2: Typical Physical and Mechanical Properties of Chrome-Tanned Leather

PropertyTypical Value RangeTest Method
Shrinkage Temperature 100 - 120°C[3]ISO 3380:2015
Tensile Strength 15 - 30 N/mm²ISO 3376:2020
Elongation at Break 40 - 70%ISO 3376:2020
Tear Strength 30 - 80 N/mmISO 3377-2:2016
Chromium Oxide (Cr₂O₃) Content 3.5 - 5.0%ISO 5398-1:2007

Note: These values can vary depending on the type of hide, processing conditions, and finishing treatments.

Experimental Protocols

The following protocols are based on established principles of chrome tanning and information from patents describing the use of acetate in conjunction with chromium tanning agents.[4][5] Researchers should optimize these protocols based on their specific experimental goals and available equipment.

Protocol 1: Standard this compound Tanning

This protocol outlines a standard procedure for tanning hides using this compound.

Materials:

  • Delimed and bated animal hides (e.g., goat, sheep, or calf skins)

  • This compound

  • Water

  • Basifying agent (e.g., sodium bicarbonate or magnesium oxide)

  • Formic acid or sulfuric acid (for pH adjustment)

Equipment:

  • Tanning drum

  • pH meter

  • Standard leather testing equipment

Procedure:

  • Pre-tanning Preparation:

    • Ensure hides are properly delimed and bated to a pH of approximately 8.0-8.5.

    • Wash the hides thoroughly with water.

  • Pickling (Optional but Recommended):

    • Create a pickle liquor of 50-100% water (based on pelt weight) and 6-10% salt.

    • Add 0.8-1.5% formic acid or sulfuric acid in intervals to gradually lower the pH of the hides to 2.8-3.2.

    • Drum the hides in the pickle liquor for at least 2 hours to ensure uniform pH throughout the cross-section.

  • Tanning:

    • Drain the pickle liquor.

    • Prepare the tanning liquor with 50-100% water (based on pelt weight) and 6-8% this compound.

    • Drum the hides in the tanning liquor. The initial pH should be around 3.0-3.5.

    • Continue drumming for 4-6 hours to allow for complete penetration of the chromium. Check for penetration by cutting a small piece of the hide; the blue color should be uniform throughout the cross-section.

  • Basification:

    • Prepare a dilute solution of the basifying agent (e.g., 1% sodium bicarbonate solution).

    • Add the basifying agent in several small increments over a period of 4-6 hours.

    • Monitor the pH of the float closely, aiming for a gradual increase to a final pH of 3.8-4.2.

    • The temperature of the float can be gradually raised to 40-45°C during basification to enhance fixation.

  • Post-tanning:

    • Once the final pH is reached and maintained for at least 2 hours, drain the tanning liquor.

    • Wash the tanned hides (now called "wet blue") thoroughly with water.

    • The wet blue can then be piled for aging for 24 hours before further processing (sammying, shaving, re-tanning, dyeing, and fatliquoring).

Protocol 2: High-Exhaustion this compound Tanning (Pickle-less)

This protocol is a more environmentally friendly approach that aims to increase the uptake of chromium and reduce the amount of salt in the effluent. This method is based on a patent for a modified chrome-acetate tanning system.[5]

Materials:

  • Delimed and bated animal hides

  • This compound (as part of a modified tanning agent or used directly)

  • Water

  • Non-swelling acids (e.g., lactic acid or acetic acid)

  • Basifying agent (e.g., sodium formate or sodium bicarbonate)

Equipment:

  • Tanning drum

  • pH meter

Procedure:

  • pH Adjustment:

    • Start with delimed hides at a pH of approximately 8.0.

    • In the drum, add a small amount of a non-swelling acid (e.g., 0.5% lactic acid in 100% water) and drum for 20-30 minutes to bring the pH down to around 5.0-5.5.

  • Tanning:

    • Add 8-12% of a powdered chromium-acetate complex tanning agent directly to the drum with 100% water (based on pelt weight).[5]

    • Drum for 4-6 hours until complete penetration is observed.

  • Fixation (Modified Basification):

    • In this specific patented process, a separate basification step may not be necessary as the tanning agent is designed for self-fixation.[5] However, if a conventional this compound is used, a slow basification as described in Protocol 1 will be required.

  • Post-tanning:

    • After the tanning and fixation are complete, wash the wet blue hides thoroughly.

    • Proceed with aging and subsequent wet-end processes.

Visualizations

Experimental Workflow

G cluster_prep Pre-Tanning cluster_tanning Tanning Process cluster_post Post-Tanning raw_hide Raw Hide soaking Soaking raw_hide->soaking liming Liming/Unhairing soaking->liming fleshing Fleshing liming->fleshing deliming Deliming/Bating fleshing->deliming pickling Pickling (pH 2.8-3.2) deliming->pickling tanning This compound Addition (4-6 hours) pickling->tanning basification Basification (pH 3.8-4.2) (4-6 hours) tanning->basification washing Washing basification->washing aging Aging (24 hours) washing->aging wet_end Wet-End Processing (Sammying, Shaving, etc.) aging->wet_end finished_leather Finished Leather wet_end->finished_leather

Caption: Workflow of the this compound Tanning Process.

Chemical Mechanism of Collagen Cross-linking

References

Application Notes and Protocols for Thermal Decomposition Analysis of Chromium(III) Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate is a compound utilized in various industrial applications, including as a mordant in textile dyeing and as a catalyst. Understanding its thermal stability and decomposition pathway is crucial for process optimization, safety, and for the synthesis of chromium-based materials. This document provides a detailed analysis of the thermal decomposition of this compound, focusing on the application of thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The protocols and data presented herein are intended to guide researchers in the characterization of this compound.

Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound, typically available as this compound monohydrate (Cr(CH₃COO)₃·H₂O), is a multi-stage process. The decomposition begins with the loss of water of hydration, followed by the decomposition of the anhydrous acetate to its final solid product, chromium(III) oxide (Cr₂O₃). The volatile byproducts of the acetate decomposition primarily consist of acetone and carbon dioxide.

Quantitative Thermal Analysis Data

The following table summarizes the expected quantitative data for the thermal decomposition of this compound monohydrate based on stoichiometric calculations. The temperature ranges are indicative and can be influenced by experimental conditions such as heating rate and atmosphere.

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Volatile ProductsSolid Residue
Dehydration50 - 150~7.29%H₂OCr(CH₃COO)₃
Decomposition of Anhydrous Acetate250 - 400~61.53%(CH₃)₂CO, CO₂Cr₂O₃
Total 50 - 400 ~68.82% H₂O, (CH₃)₂CO, CO₂ Cr₂O₃

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This protocol outlines the simultaneous thermal analysis of this compound monohydrate to determine its thermal stability and decomposition profile.

Instrumentation:

  • A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) capable of heating to at least 600°C.

  • Microbalance with a sensitivity of at least 0.1 µg.

  • Alumina or platinum crucibles.

  • Inert gas supply (e.g., high-purity nitrogen or argon).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound monohydrate into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible and a reference crucible (empty) into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

    • Record the mass loss (TGA) and the temperature difference between the sample and reference (DTA) as a function of temperature.

  • Data Analysis:

    • Plot the TGA curve (mass % vs. temperature) and the DTA curve (ΔT vs. temperature).

    • Determine the onset and end temperatures for each decomposition step from the TGA curve.

    • Calculate the percentage mass loss for each step.

    • Identify endothermic and exothermic events from the DTA curve, which correspond to processes like dehydration and decomposition.

Visualizations

Logical Workflow for Thermal Decomposition Analysis

The following diagram illustrates the logical workflow for conducting a thermal decomposition analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results A Weigh 5-10 mg of This compound Monohydrate B Place Sample in TGA/DTA Instrument A->B C Purge with Inert Gas (e.g., Nitrogen) B->C D Heat from 30°C to 600°C at 10°C/min C->D E Record Mass Loss (TGA) and Temperature Difference (DTA) D->E F Plot TGA and DTA Curves E->F G Determine Decomposition Stages, Mass Loss %, and Peak Temperatures F->G H Quantitative Data Table G->H I Interpretation of Decomposition Pathway G->I

Caption: Workflow for TGA/DTA analysis of this compound.

Decomposition Pathway of this compound Monohydrate

The following diagram illustrates the stepwise thermal decomposition of this compound monohydrate.

G A Cr(CH₃COO)₃·H₂O (Hydrated this compound) B Cr(CH₃COO)₃ (Anhydrous this compound) A->B Dehydration (50-150°C) D H₂O (g) A->D C Cr₂O₃ (Chromium(III) Oxide) B->C Decomposition (250-400°C) E (CH₃)₂CO (g) + CO₂ (g) B->E

Caption: Thermal decomposition pathway of this compound Monohydrate.

Application Notes and Protocols for Electrochemical Studies Involving Chromium(III) Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical applications of Chromium(III) acetate, with a focus on its use in the electrodeposition of chromium coatings. Detailed protocols for key experiments are provided, along with a summary of relevant quantitative data.

Section 1: Introduction to the Electrochemistry of this compound

This compound is a key compound in the development of safer alternatives to hexavalent chromium for electroplating applications. The acetate ligand plays a crucial role in the complexation of Cr(III) ions, influencing the electrochemical reduction process. In aqueous solutions, Cr(III) exists as a stable hydrated ion, [Cr(H₂O)₆]³⁺, which is difficult to reduce directly. The addition of complexing agents like acetate facilitates the formation of more easily reducible Cr(III) complexes.[1] The overall reduction of Cr(III) to metallic chromium (Cr(0)) is believed to occur in a stepwise manner, involving a Cr(II) intermediate.[2]

In the context of drug development, this compound has been identified as an inhibitor of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[3] This property makes it a compound of interest for studies on metabolic pathways and potential therapeutic applications.

Section 2: Application in Chromium Electrodeposition

A significant application of this compound is in the formulation of electroplating baths for depositing chromium coatings. These coatings are valued for their hardness, corrosion resistance, and decorative finish. The use of Cr(III)-based baths is an environmentally friendlier alternative to traditional Cr(VI) baths, which are highly toxic and carcinogenic.

A notable study by Conde et al. (2020) describes a chromium(III) plating bath that utilizes a combination of oxalate and acetate anions.[4][5][6][7] This formulation demonstrates competitive performance in terms of faradaic efficiency, deposition rate, and the quality of the resulting chromium coating.

Quantitative Data Summary

The following table summarizes the key performance parameters of the Chromium(III) plating bath containing acetate and oxalate anions as reported by Conde et al. (2020).[4][5][6][7]

ParameterValue
Bath Composition
Chromium(III) sulfateMain source of Cr(III)
Ammonium oxalateComplexing agent
Sodium acetateComplexing agent
Boric acidpH buffer
Potassium sulfateSupporting electrolyte
Sodium sulfateSupporting electrolyte
Sodium dodecyl sulfate (SDS)Surfactant
Operating Conditions
Working pH3.5
Current Density30 A/dm²
Deposition Potential7.3 V
Performance Metrics
Faradaic Efficiency37%
Deposition Rate0.4 µm/min
Coating Hardness685.7 HV
Coating Thickness14 - 18 µm
Experimental Workflow for Chromium Electrodeposition

The following diagram illustrates the general workflow for the electrodeposition of chromium from a Cr(III) bath containing acetate.

G cluster_prep Bath Preparation cluster_electro Electrodeposition cluster_analysis Coating Analysis reagents Weigh Reagents (Cr₂(SO₄)₃, (NH₄)₂C₂O₄, CH₃COONa, etc.) dissolve Dissolve in Deionized Water reagents->dissolve ph_adjust Adjust pH to 3.5 dissolve->ph_adjust hull_cell Prepare Hull Cell ph_adjust->hull_cell Transfer Bath cleaning Clean Electrode Surfaces (10% H₂SO₄) hull_cell->cleaning electrodeposition Apply Current (30 A/dm²) cleaning->electrodeposition sem SEM Analysis (Morphology, Thickness) electrodeposition->sem Analyze Coating voltammetry Cyclic Voltammetry electrodeposition->voltammetry Analyze Bath hardness Hardness Testing sem->hardness

Workflow for Chromium Electrodeposition.

Section 3: Experimental Protocols

This section provides detailed protocols for key electrochemical experiments involving this compound.

Protocol 1: Preparation of a Chromium(III) Plating Bath

Objective: To prepare a stable and efficient Cr(III) electroplating bath using acetate and oxalate as complexing agents.

Materials:

  • Chromium(III) sulfate (Cr₂(SO₄)₃)

  • Ammonium oxalate ((NH₄)₂C₂O₄)

  • Sodium acetate (CH₃COONa)

  • Boric acid (H₃BO₃)

  • Potassium sulfate (K₂SO₄)

  • Sodium sulfate (Na₂SO₄)

  • Sodium dodecyl sulfate (SDS)

  • Deionized water

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Accurately weigh the required amounts of Chromium(III) sulfate, ammonium oxalate, sodium acetate, boric acid, potassium sulfate, and sodium sulfate.

  • In a beaker of appropriate size, dissolve the weighed salts in deionized water with constant stirring.

  • Add sodium dodecyl sulfate (SDS) to the solution and continue stirring until it is fully dissolved. SDS acts as a surfactant to prevent the formation of polymeric chromium oxides.[4][5][6]

  • Measure the pH of the solution using a calibrated pH meter.

  • Adjust the pH to the working value of 3.5 using dilute sulfuric acid or sodium hydroxide. Boric acid in the solution will help to buffer the pH during electrolysis.[4][5][6]

  • The bath is now ready for use in electrodeposition experiments.

Protocol 2: Cyclic Voltammetry of a this compound Solution

Objective: To study the electrochemical behavior of Cr(III) in an acetate-containing solution and determine the reduction potential.

Materials:

  • Prepared Chromium(III) plating bath or a solution of Cr(III) in an acetate buffer (pH 5.0).[8][9][10]

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter Electrode (e.g., Platinum wire)

  • Nitrogen gas for deaeration

Procedure:

  • Assemble the three-electrode cell with the prepared electrolyte.

  • Deaerate the solution by bubbling nitrogen gas through it for at least 15-20 minutes to remove dissolved oxygen.

  • Set the parameters on the potentiostat:

    • Potential range: e.g., +1.5 V to -1.5 V vs. Ag/AgCl.[9]

    • Scan rate: e.g., 5 mV/s to 200 mV/s.[6][8]

  • Start the cyclic voltammetry scan, typically beginning with a cathodic (negative) potential sweep.

  • Record the resulting voltammogram. The data will show the reduction and oxidation peaks corresponding to the electrochemical reactions of the chromium species. Voltammetry results have shown a reduction potential of around -0.8 V, suggesting a direct reduction from Cr(III) to Cr(0).[4][5][6]

Section 4: Proposed Electrochemical Mechanism

The electrochemical reduction of Cr(III) in the presence of acetate and other ligands is a complex process. The following diagram illustrates a proposed pathway for the reduction of the Cr(III) complex to metallic chromium.

G Cr_complex [Cr(H₂O)ₓ(Acetate)ᵧ]³⁺ in solution Adsorption Adsorption onto Electrode Surface Cr_complex->Adsorption Diffusion to Electrode Reduction Stepwise Reduction Cr(III) → Cr(II) → Cr(0) Adsorption->Reduction +e⁻ Cr_metal Metallic Chromium (Cr⁰) Deposit Reduction->Cr_metal

Proposed Cr(III) Reduction Mechanism.

In this proposed mechanism, the Cr(III)-acetate complex diffuses from the bulk solution to the electrode surface. Following adsorption, the complex undergoes a stepwise reduction to form a metallic chromium deposit. The presence of acetate in the coordination sphere of the Cr(III) ion is thought to facilitate this electron transfer process.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Precipitation of Chromium(III) Acetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chromium(III) acetate. This resource is designed for researchers, scientists, and drug development professionals to help you prepare and maintain stable aqueous solutions of this compound and troubleshoot common issues related to its precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of the this compound that is commercially available?

A1: Commercially available this compound is typically "basic this compound."[1][2] This is a coordination complex with a core structure of [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺.[1][2] It is not a simple salt with the formula Cr(CH₃COO)₃. This complex structure is important for its chemical properties and stability in solution.

Q2: Why does my this compound solution precipitate over time?

A2: Precipitation in this compound solutions is primarily due to the hydrolysis of the chromium(III) ion in water.[3] This process is highly dependent on the pH of the solution. As the pH increases, the aqua ligands (H₂O) in the chromium complex deprotonate to form hydroxo (OH⁻) ligands. These hydroxo-complexes can then polymerize through a process called olation, forming larger, insoluble chromium hydroxide (Cr(OH)₃) species.[4]

Q3: What is the ideal pH for maintaining a stable this compound solution?

A3: To prevent precipitation, the pH of your this compound solution should be maintained in the acidic range. The initial pH of a solution prepared by dissolving this compound in water is typically around 4.5.[3][4] For maximum stability, a pH range of 3.0 to 4.0 is recommended.[5]

Q4: How does temperature affect the stability of my solution?

A4: Higher temperatures accelerate the rate of hydrolysis and olation, leading to a faster precipitation of chromium hydroxide.[3][4] If you need to heat your solution, it is crucial to maintain a low pH and consider the use of stabilizing agents.

Q5: Can adding more acetate improve the stability of the solution?

A5: Yes, increasing the concentration of acetate ions can help to stabilize the solution and delay the onset of precipitation.[3][4] This is due to Le Chatelier's principle; the excess acetate shifts the equilibrium away from the formation of hydroxo-complexes.

Troubleshooting Guide

Issue 1: My freshly prepared this compound solution is cloudy or has a precipitate.

Possible Cause Troubleshooting Step
High pH of the water used for dissolution. Use deionized water with a slightly acidic pH. If necessary, adjust the pH of the water to between 3.5 and 4.5 with a small amount of acetic acid before adding the this compound.
The solid this compound has hydrolyzed due to improper storage. Ensure your stock of solid this compound is stored in a cool, dry place, tightly sealed to prevent moisture absorption.
The concentration of the solution is too high for the current pH and temperature. Try preparing a more dilute solution. Alternatively, lower the pH of the solution with acetic acid.

Issue 2: My clear this compound solution became cloudy after standing for some time.

Possible Cause Troubleshooting Step
The pH of the solution has gradually increased. This can happen due to the absorption of atmospheric CO₂ or interaction with a basic container material. Lower the pH of the solution to the recommended range of 3.0-4.0 with acetic acid. Store the solution in a tightly sealed container.
The solution was stored at an elevated temperature. Store your this compound solutions at room temperature or refrigerated, unless your experimental protocol requires otherwise.

Issue 3: I have a precipitate in my solution. Can I redissolve it?

Possible Cause Troubleshooting Step
Precipitate of Chromium(III) hydroxide has formed. Yes, in many cases, the precipitate can be redissolved. Add glacial acetic acid dropwise while stirring until the precipitate dissolves.[6][7][8] This will lower the pH and favor the soluble acetate complex. Note that aged precipitates may be more difficult to redissolve.

Quantitative Data Summary

The stability of this compound solutions is kinetically controlled, with an "induction period" before precipitation begins. The length of this induction period is influenced by several factors.

Table 1: Effect of pH on the Induction Period for Precipitation of this compound at 25°C

pHInduction Period (minutes)
7~1200
10< 200
Data derived from studies on the precipitation kinetics of this compound solutions.[4]

Table 2: Solubility of Different Forms of this compound

Compound FormSolubility in WaterConditions
Basic this compound Hydrate675 g/L[9]20°C, pH 5
This compound MonohydrateSlightly soluble[7]-
This compound HexahydrateReadily soluble[7]-

Note: The significant difference in reported solubilities highlights the importance of knowing the specific form of the salt being used and maintaining an appropriate pH.

Experimental Protocols

Protocol for Preparing a Stable Aqueous Solution of this compound

  • Reagents and Materials:

    • Basic this compound (ensure the grade is appropriate for your application)

    • Deionized water

    • Glacial acetic acid

    • Calibrated pH meter

    • Stir plate and stir bar

    • Volumetric flasks and appropriate glassware

  • Procedure:

    • Measure the required volume of deionized water.

    • Check the pH of the deionized water. If it is neutral or basic, add a few drops of glacial acetic acid to adjust the pH to approximately 4.0.

    • Slowly add the pre-weighed solid this compound to the water while stirring continuously.

    • Continue stirring until the solid is completely dissolved. The solution should be a clear, green-to-blue solution.

    • Once dissolved, measure the pH of the final solution. If the pH is above 4.5, carefully add glacial acetic acid dropwise to adjust it to the target range of 3.5 - 4.5.

    • Filter the solution through a 0.45 µm filter to remove any undissolved particulates.

    • Store the solution in a well-sealed container at room temperature, away from direct sunlight.

Visualizations

Precipitation_Pathway Cr_complex [Cr₃O(OAc)₆(H₂O)₃]⁺ (Soluble Complex) Hydrolysis Hydrolysis Cr_complex->Hydrolysis -H₂O, +OH⁻ Olation Olation (Polymerization) Hydrolysis->Olation Precipitate Cr(OH)₃ (Insoluble Precipitate) Olation->Precipitate High_pH High pH (e.g., > 5) High_pH->Hydrolysis High_Temp High Temperature High_Temp->Hydrolysis Low_Acetate Low Acetate Concentration Low_Acetate->Hydrolysis

Caption: Factors leading to the precipitation of Chromium(III) hydroxide.

Troubleshooting_Workflow Start This compound Solution is Cloudy Check_pH Check pH of the Solution Start->Check_pH pH_High pH > 4.5? Check_pH->pH_High Add_Acid Add Acetic Acid Dropwise to Adjust pH to 3.5-4.5 pH_High->Add_Acid Yes Check_Temp Was Solution Heated or Stored Warm? pH_High->Check_Temp No Stable_Solution Stable Solution Add_Acid->Stable_Solution Cool_Solution Cool Solution to Room Temperature and Store Properly Check_Temp->Cool_Solution Yes Check_Concentration Is the Concentration High? Check_Temp->Check_Concentration No Cool_Solution->Stable_Solution Dilute Dilute the Solution or Prepare a Fresh, Lower Concentration Batch Check_Concentration->Dilute Yes Check_Concentration->Stable_Solution No Dilute->Stable_Solution

Caption: Troubleshooting workflow for cloudy this compound solutions.

Experimental_Workflow Start Start: Prepare Stable Solution Step1 1. Adjust pH of Deionized Water to ~4.0 with Acetic Acid Start->Step1 Step2 2. Slowly Dissolve Solid This compound with Stirring Step1->Step2 Step3 3. Measure pH of Final Solution Step2->Step3 Decision Is pH in 3.5-4.5 range? Step3->Decision Step4 4. Adjust pH with Acetic Acid Decision->Step4 No Step5 5. Filter Solution (0.45 µm) Decision->Step5 Yes Step4->Step5 End End: Stable Solution Ready for Use Step5->End

Caption: Experimental workflow for preparing a stable solution.

References

Technical Support Center: Optimizing Chromium(III) Acetate Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chromium(III) acetate catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions catalyzed by this compound.

Issue 1: Low or No Reaction Conversion

Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst The catalyst may have degraded due to improper storage or handling. This compound is sensitive to air and moisture.Use a fresh batch of this compound or regenerate the existing catalyst.
Ensure the catalyst is stored under an inert atmosphere (e.g., nitrogen or argon) and handled using appropriate techniques to minimize exposure to air.Improved reaction conversion with a properly handled catalyst.
Suboptimal Temperature The reaction temperature may be too low to overcome the activation energy.Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress. Be aware that excessively high temperatures can lead to side product formation.
Inappropriate Solvent The solvent may not be suitable for the specific reaction, affecting catalyst solubility and reactant interactions.Screen a range of solvents with varying polarities. For instance, in oxidation reactions, polar aprotic solvents like acetonitrile can be effective.[1]
Insufficient Catalyst Loading The amount of catalyst may be too low to achieve a reasonable reaction rate.Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Note that higher loadings are not always better and can sometimes lead to unwanted side reactions.

Issue 2: Poor Product Selectivity (e.g., Formation of Side Products)

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Reaction Temperature High temperatures can often lead to the formation of undesired byproducts.Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.
Inappropriate Ligand or Additive The selectivity of chromium-catalyzed reactions can be highly dependent on the ligands or additives used.For reactions requiring high selectivity, such as asymmetric synthesis, screen a variety of chiral ligands. The choice of ligand can significantly influence the stereochemical outcome.[2][3]
Incorrect Stoichiometry of Reactants The molar ratio of reactants can influence the reaction pathway and favor the formation of side products.Carefully control the stoichiometry of the reactants. A systematic variation of the reactant ratios can help identify the optimal conditions for the desired product.

Issue 3: Catalyst Deactivation

Potential Cause Troubleshooting Step Expected Outcome
Poisoning Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering it inactive.Purify reactants and solvents before use. Common purification techniques include distillation, recrystallization, and passing through a column of activated alumina or silica gel.
Fouling The catalyst surface can be blocked by polymeric or carbonaceous deposits.Implement a regeneration protocol. This may involve washing the catalyst with an appropriate solvent or a dilute acid solution to remove the fouling agents.
Oxidation State Change The active Cr(III) species may be oxidized to a less active or inactive state.Conduct the reaction under an inert atmosphere to prevent oxidation. If oxidation is suspected, a regeneration step involving a mild reducing agent may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a reaction using this compound?

A1: The optimal catalyst loading can vary significantly depending on the specific reaction. However, a general starting point is typically in the range of 1-5 mol%. For some reactions, such as the asymmetric sulfoxidation using a bimetallic titanium complex with a chromium component, catalyst loading has been optimized to be around 3 mol%.[4] In ethylene polymerization, the chromium loading on a silica support can be in the range of 1-3 wt.%.[5] It is always recommended to perform a catalyst loading optimization study for your specific application.

Q2: How does temperature affect the outcome of a this compound catalyzed reaction?

A2: Temperature is a critical parameter that influences both the reaction rate and selectivity. While higher temperatures generally increase the reaction rate, they can also lead to a decrease in selectivity and the formation of undesired byproducts. For example, in the synthesis of vinyl acetate, temperatures above 150°C have a moderate effect on the reaction rate but can significantly decrease selectivity.[6] It is crucial to find the optimal temperature that provides a balance between an acceptable reaction rate and high selectivity for the desired product.

Q3: Which solvents are recommended for reactions with this compound?

A3: The choice of solvent depends on the nature of the reaction and the solubility of the reactants and the catalyst. This compound has moderate solubility in water and higher solubility in polar organic solvents like ethanol and acetone.[7] For oxidation reactions, aprotic polar solvents such as acetonitrile have been shown to be effective, while non-polar solvents like toluene can lead to faster kinetics in some cases.[1] For polymerization reactions, the catalyst is often supported on a solid material like silica, and the reaction is carried out in a suitable solvent for the monomer.

Q4: How can I regenerate a deactivated this compound catalyst?

A4: Catalyst regeneration protocols aim to remove poisons or fouling agents from the catalyst surface. A common method involves washing the catalyst with a dilute acid solution. For instance, washing with a weak solution of ethylenediaminetetraacetic acid (EDTA) or oxalic acid has been shown to be effective in reactivating some catalysts.[8] The specific regeneration procedure will depend on the nature of the deactivation.

Q5: What are some common work-up procedures for reactions involving chromium catalysts?

A5: A typical work-up procedure for a chromium-catalyzed reaction involves quenching the reaction, followed by an extractive work-up to remove the chromium salts and other impurities. This often includes:

  • Quenching the reaction with water or a saturated aqueous solution of a salt like ammonium chloride.

  • Extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer with water and/or brine to remove residual chromium salts and other water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Filtering and concentrating the organic layer to obtain the crude product, which can then be purified by chromatography or recrystallization.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Homoallylic Alcohols via Nozaki-Hiyama-Kishi (NHK) Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Chromium(II) chloride (CrCl₂) (or generated in situ from CrCl₃ and a reducing agent)

    • Nickel(II) chloride (NiCl₂) (catalytic amount, often present as an impurity in CrCl₂)

    • Aldehyde

    • Allylic or vinylic halide

    • Anhydrous solvent (e.g., DMF, DMSO)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dried flask under an inert atmosphere, add CrCl₂ and a catalytic amount of NiCl₂.

    • Add the anhydrous solvent and stir the suspension.

    • Add the aldehyde to the suspension.

    • Add the allylic or vinylic halide dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

    • Upon completion, quench the reaction by adding water.

    • Perform an extractive work-up as described in the FAQ section.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Ethylene Polymerization using a Silica-Supported this compound Catalyst

This protocol outlines the basic steps for preparing the catalyst and performing the polymerization.

  • Catalyst Preparation:

    • Impregnate a silica support with an aqueous solution of this compound to achieve the desired chromium loading (e.g., 1-3 wt.%).[5]

    • Dry the impregnated silica.

    • Activate the catalyst by calcination in dry air at a high temperature (e.g., 823-1223 K). The activation temperature influences the final oxidation state of the chromium species.[5]

  • Polymerization Procedure:

    • Introduce the activated catalyst into a polymerization reactor.

    • Purge the reactor with an inert gas and then with ethylene.

    • Pressurize the reactor with ethylene to the desired pressure.

    • Maintain the reaction at the desired temperature.

    • After the desired reaction time, terminate the polymerization by venting the ethylene and adding a quenching agent (e.g., methanol).

    • Collect and dry the polyethylene product.

Visualizations

troubleshooting_workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion check_selectivity Poor Selectivity? check_conversion->check_selectivity No inactive_catalyst Inactive Catalyst? - Check storage - Use fresh batch check_conversion->inactive_catalyst Yes suboptimal_temp Suboptimal Temperature? - Increase temperature check_conversion->suboptimal_temp Yes wrong_solvent Inappropriate Solvent? - Screen solvents check_conversion->wrong_solvent Yes low_loading Insufficient Loading? - Increase catalyst amount check_conversion->low_loading Yes check_deactivation Catalyst Deactivation? check_selectivity->check_deactivation No wrong_temp_selectivity Incorrect Temperature? - Lower temperature check_selectivity->wrong_temp_selectivity Yes wrong_ligand Inappropriate Ligand? - Screen ligands check_selectivity->wrong_ligand Yes end Successful Reaction check_deactivation->end No poisoning Poisoning? - Purify reagents/solvents check_deactivation->poisoning Yes fouling Fouling? - Regenerate catalyst check_deactivation->fouling Yes inactive_catalyst->check_conversion suboptimal_temp->check_conversion wrong_solvent->check_conversion low_loading->check_conversion wrong_temp_selectivity->check_selectivity wrong_ligand->check_selectivity poisoning->check_deactivation fouling->check_deactivation nhk_mechanism cluster_Cr Chromium Cycle cluster_Ni Nickel Co-catalyst Cycle CrII Cr(II) CrIII_halide R-Cr(III)-X CrII->CrIII_halide Transmetalation CrIII_alkoxide R'RCH-O-Cr(III) CrIII_halide->CrIII_alkoxide + Aldehyde Aldehyde R'CHO Product Homoallylic Alcohol CrIII_alkoxide->Product Work-up Ni0 Ni(0) NiII R-Ni(II)-X NiII->CrIII_halide Transmetalation NiII->Ni0 Reduction by Cr(II) Organic_halide R-X Organic_halide->NiII Oxidative Addition

References

improving the yield and purity of Chromium(III) acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Chromium(III) acetate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: Why is my yield of this compound lower than expected?

Answer:

Low yields in this compound synthesis can stem from several factors throughout the experimental process. Here are some common causes and their solutions:

  • Incomplete Reduction of Cr(VI) to Cr(III): If your synthesis starts from a Chromium(VI) source like potassium dichromate, the initial reduction to Chromium(III) must be complete.

    • Troubleshooting: Ensure the solution turns a pure green color with no traces of yellow, which would indicate remaining Cr(VI).[1] If using sulfur dioxide, bubble it through the solution until this color change is stable.[1] If using ethanol as a reducing agent, ensure sufficient time and appropriate conditions for the reaction to complete.[1]

  • Loss of Chromium(III) Hydroxide during Precipitation and Washing: The precipitation of chromium(III) hydroxide is a critical step.

    • Troubleshooting: Add ammonia slowly to avoid the formation of soluble chromium ammine complexes.[1] Over-addition of ammonia can lead to product loss. Wash the precipitated hydroxide thoroughly with hot water to remove impurities, but avoid excessive washing which could lead to some dissolution of the hydroxide.[1]

  • Incomplete Reaction with Acetic Acid: The reaction between chromium(III) hydroxide and acetic acid requires the hydroxide to be freshly prepared and moist.

    • Troubleshooting: Use the chromium(III) hydroxide precipitate while it is still moist for the reaction with glacial acetic acid.[1] Ensure adequate stirring and sufficient reaction time to allow for complete dissolution and reaction.

  • Hydrolysis and Precipitation: this compound can hydrolyze in solution, especially at higher pH values, leading to the precipitation of chromium hydroxides or basic acetates and reducing the yield of the desired neutral acetate.[2][3]

    • Troubleshooting: Control the pH of the reaction mixture. The synthesis is typically carried out in an acidic medium which favors the formation of the acetate complex.

Question: My final product is not pure. What are the common impurities and how can I remove them?

Answer:

Impurities in this compound can be either unreacted starting materials, byproducts, or different chromium acetate species.

  • Sodium Acetate or Sodium Sulfate: These impurities are common when the synthesis involves sodium salts, such as the reduction of sodium dichromate.[4]

    • Troubleshooting: If possible, use a synthesis route that avoids sodium salts. A method starting from chromium oxide and acetic acid has been reported to yield a high-purity product.[5] Alternatively, repeated crystallization can be used for purification, although this can be a lengthy process.

  • Basic Chromium(III) Acetates: The formation of basic chromium acetates, with the general formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺, is very common.[6] In fact, many commercial "this compound" products are actually basic chromium acetate.[4]

    • Troubleshooting: The formation of the basic acetate is influenced by the pH and the presence of water. To favor the formation of the neutral acetate, ensure anhydrous or near-anhydrous conditions where possible and maintain a sufficiently acidic environment.

  • Insoluble Impurities: The final product may contain insoluble particles.

    • Troubleshooting: These can often be removed by filtering the final solution before crystallization or by washing the final product with a suitable solvent in which the impurities are insoluble.[7]

Frequently Asked Questions (FAQs)

What is the typical appearance of pure this compound?

Pure this compound is a grayish-green to bluish-green powder.[4]

What is the difference between neutral and basic this compound?

Neutral this compound has the formula Cr(CH₃COO)₃. Basic this compound is a coordination complex with a core of three chromium atoms, an oxygen atom, and six acetate ligands, having the general formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺.[6] The basic form is often more stable and more commonly encountered.

How does pH affect the synthesis of this compound?

The pH plays a crucial role. An acidic pH is necessary to prevent the hydrolysis of the Cr(III) ion to chromium hydroxide. However, a very low pH might inhibit the complete formation of the acetate complex. During the precipitation of chromium(III) hydroxide, the pH needs to be carefully controlled to ensure complete precipitation without the formation of soluble ammine complexes.[1]

How can I characterize the purity of my synthesized this compound?

Several analytical techniques can be used to assess the purity of this compound:

  • Titration: The chromium content can be determined by titration, for example, with sodium thiosulfate.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the coordination mode of the acetate ligands and to distinguish between different forms of chromium acetate.

  • UV-Vis Spectroscopy: This technique can be used to monitor the reaction and characterize the final product based on its electronic transitions.

Quantitative Data Summary

The following table summarizes quantitative data found in the literature for different synthesis methods of Chromium(III) compounds. It is important to note that a direct comparison is challenging due to the variability in experimental details and the limited availability of comprehensive data.

Starting Material(s)Key Reaction ConditionsReported YieldReported PurityReference
Potassium Dichromate, Sulfur Dioxide, Ammonia, Acetic AcidReduction of K₂Cr₂O₇ with SO₂, precipitation of Cr(OH)₃ with NH₃, reaction with CH₃COOH.Not specifiedNot specified[1]
Chromium Oxide, Acetic Acid, InitiatorReaction at 70-80°C for 6 hours. Molar ratio of acetic acid:water:chromium oxide:initiator = 2:30:(0.5-0.65):(0.4-1).Not specified>99%[5]
Chromium(III) Terephthalate (MIL-101(Cr))Acetate-assisted hydrothermal synthesis.Up to 83%High-quality crystalline material

Experimental Protocols

Method 1: From Potassium Dichromate[1]

This protocol involves the reduction of Chromium(VI) to Chromium(III), followed by the precipitation of Chromium(III) hydroxide and its subsequent reaction with acetic acid.

1. Reduction of Potassium Dichromate:

  • Dissolve 25 g of potassium dichromate in 500 ml of water.

  • Bubble sulfur dioxide gas through the solution until the color changes from orange to a pure green, indicating the complete reduction of Cr(VI) to Cr(III).

  • Boil the solution to remove any excess sulfur dioxide.

  • Alternative Reduction: To a mixture of 420 ml of water and 80 ml of concentrated hydrochloric acid, add the potassium dichromate. Then, add 35 ml of ethyl alcohol and boil the solution to remove excess alcohol and acetaldehyde.

2. Precipitation of Chromium(III) Hydroxide:

  • Heat the green solution of the chromic salt to boiling.

  • Slowly add concentrated ammonia water (approx. 40 ml) with continuous stirring until a slight excess is present. Avoid a large excess to prevent the formation of soluble chromium ammine complexes.

  • Filter the precipitated chromium(III) hydroxide using a large Büchner funnel under suction.

  • Wash the precipitate thoroughly with three 100 ml portions of boiling water.

3. Formation of this compound:

  • Transfer the moist chromium(III) hydroxide to an evaporating basin.

  • Dissolve the precipitate in about 100 ml of glacial acetic acid.

  • Evaporate the solution almost to dryness over a small flame in a fume hood, stirring frequently towards the end of the operation.

  • Dry the resulting crystals in a desiccator.

Method 2: From Chromium Oxide[5]

This method describes a direct synthesis from chromium oxide and acetic acid.

1. Reaction Setup:

  • In a reaction kettle, add acetic acid, chromium oxide, an initiator (e.g., an aminated compound with the formula H₂NRHN where R is H or an alkyl group), and water.

  • The recommended molar ratio of acetic acid : water : chromium oxide : initiator is 2 : 30 : (0.5-0.65) : (0.4-1).

2. Reaction:

  • Heat the mixture to 70-80°C with stirring.

  • Maintain the reaction at this temperature for 6 hours with continuous stirring.

  • After the reaction is complete, stop heating to allow for the crystallization of the product.

3. Isolation and Drying:

  • Separate the crystals from the reaction mixture.

  • Dry the product on a breathable drying screen.

Visualizations

Experimental Workflow for this compound Synthesis

Synthesis_Workflow Start Start: Potassium Dichromate (Cr(VI)) Reduction Reduction (e.g., with SO2 or Ethanol) Start->Reduction CrIII_Solution Chromium(III) Salt Solution (Green) Reduction->CrIII_Solution Precipitation Precipitation (add NH3) CrIII_Solution->Precipitation CrOH3 Chromium(III) Hydroxide (Precipitate) Precipitation->CrOH3 Washing Washing (with hot water) CrOH3->Washing Reaction Reaction with Glacial Acetic Acid Washing->Reaction Evaporation Evaporation & Crystallization Reaction->Evaporation Final_Product Final Product: This compound Evaporation->Final_Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound starting from a Chromium(VI) precursor.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield of This compound Check_Reduction Was the reduction of Cr(VI) to Cr(III) complete? Start->Check_Reduction Incomplete_Reduction Incomplete Reduction: Ensure pure green solution, no yellow traces. Check_Reduction->Incomplete_Reduction No Check_Precipitation Was there excessive ammonia added during precipitation? Check_Reduction->Check_Precipitation Yes Excess_Ammonia Excess Ammonia: Formation of soluble ammine complexes. Add ammonia slowly and avoid large excess. Check_Precipitation->Excess_Ammonia Yes Check_Reaction Was the Cr(OH)3 precipitate fresh and moist for the reaction with acetic acid? Check_Precipitation->Check_Reaction No Dry_Precipitate Dry Precipitate: Reduced reactivity. Use moist precipitate for reaction. Check_Reaction->Dry_Precipitate No Check_Hydrolysis Is there evidence of unwanted precipitation (hydrolysis)? Check_Reaction->Check_Hydrolysis Yes Hydrolysis_Issue Hydrolysis: Control pH, maintain acidic conditions during reaction. Check_Hydrolysis->Hydrolysis_Issue Yes

Caption: A decision tree to diagnose and address common causes of low yield in this compound synthesis.

References

Technical Support Center: Chromium(III Acetate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Chromium(III) acetate solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of a this compound solution?

A1: Aqueous solutions of this compound are known to be unstable and it is highly recommended to prepare them fresh before use.[1] For short-term storage of a stock solution, the following conditions are advised:

  • -20°C: Up to 1 month[2]

  • -80°C: Up to 6 months[2]

The solid, powdered form of this compound is more stable and can be stored for up to 3 years at -20°C.[1]

Q2: My this compound solution has turned cloudy and a precipitate has formed. What is happening?

A2: The cloudiness and precipitation are likely due to the hydrolysis of the this compound. In this process, the acetate ligands are replaced by hydroxide groups, leading to the formation of insoluble chromium hydroxide (Cr(OH)₃).[3] This is the primary degradation pathway for this compound solutions.

Q3: What factors influence the stability of my this compound solution?

A3: The stability of this compound solutions is primarily affected by:

  • pH: This is a critical factor. Hydrolysis and subsequent precipitation are more likely to occur at a moderate pH.[4] Solutions of this compound are typically acidic (around pH 4.5). Raising the pH above this will accelerate degradation.[3]

  • Temperature: Higher temperatures increase the rate of hydrolysis and precipitation.[4]

  • Incompatible Materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can accelerate degradation.[5]

Q4: What is the recommended pH for storing a this compound solution?

A4: To minimize hydrolysis and precipitation, the solution should be kept in an acidic environment. A pH range of 3.0-3.5 has been shown to be effective for maintaining dissolved Chromium(III).[6] A low pH commercial solution is available with a pH between 2.0 and 3.5.

Q5: Can I visually assess the degradation of my this compound solution?

A5: Yes, visual inspection can be an initial indicator. The appearance of a grayish-green to bluish-green powder or precipitate is a sign of degradation.[7] However, for quantitative assessment, analytical methods are required.

Troubleshooting Guide

Issue: Precipitate formation in the this compound solution.

Potential Cause Troubleshooting Steps
pH of the solution is too high. 1. Measure the pH of the solution. 2. If the pH is above 4.5, consider carefully acidifying the solution with a dilute acid (e.g., acetic acid) to bring the pH back to the 3.0-3.5 range. Note that this may not redissolve all of the precipitate if significant degradation has occurred. 3. For future preparations, use a buffer system or ensure the solvent is sufficiently acidic.
Solution was stored at an inappropriate temperature. 1. Review the storage conditions of your solution. 2. If stored at room temperature or higher for an extended period, degradation is likely. 3. For future use, store stock solutions at -20°C for up to one month or -80°C for up to six months.[2]
Contamination of the solution. 1. Ensure all glassware and equipment are thoroughly cleaned and free of contaminants, especially alkaline residues. 2. Use high-purity solvents for solution preparation.

Quantitative Data Summary

The following table summarizes the effect of pH and temperature on the precipitation of a 200 ppm this compound solution. The data indicates the time before precipitation begins (induction period).

Temperature (°C)pHInduction Period (minutes)
2571200
2510< 200

Data adapted from a study on chromium precipitation kinetics.[4] As shown, an increase in pH significantly shortens the time until precipitation occurs. Higher temperatures also accelerate this process.[4]

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometry for Stability Monitoring

This method allows for the qualitative and semi-quantitative monitoring of changes in the this compound solution over time. Degradation can lead to changes in the absorbance spectrum.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound solution

  • Appropriate solvent (e.g., deionized water)

Procedure:

  • Prepare the this compound solution at the desired concentration.

  • Immediately after preparation (t=0), measure the UV-Vis absorbance spectrum of the solution. A typical wavelength range would be 300-800 nm.

  • Store the solution under the desired conditions (e.g., specific temperature and pH).

  • At regular time intervals (e.g., every hour, day, or week), take an aliquot of the solution and measure its UV-Vis spectrum.

  • Compare the spectra over time. Changes in the peak shape, position, or the appearance of new peaks can indicate degradation. An increase in baseline absorbance may suggest the formation of scattering particles due to precipitation.

Protocol 2: Titrimetric Determination of Chromium(III) Concentration

This method can be used to quantify the amount of soluble Chromium(III) remaining in the solution over time. This protocol involves the oxidation of Cr(III) to Cr(VI) followed by a redox titration.

Materials:

  • Burette, beaker, pipette, and other standard laboratory glassware

  • Ammonium peroxodisulfate ((NH₄)₂S₂O₈)

  • Sulfuric acid (H₂SO₄), concentrated

  • Ammonium iron(II) sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O), 0.1 mol/L standard solution

  • Potentiometric titrator with a Platinum electrode (or a suitable redox indicator)

Procedure:

  • Take a known volume of the this compound solution.

  • In a beaker, add 10 mL of concentrated sulfuric acid and dilute with deionized water to approximately 150 mL.

  • Add 2-2.5 g of ammonium peroxodisulfate to the solution.

  • Heat the solution to boiling for about 20 minutes to oxidize Cr(III) to Cr(VI). This also destroys any excess peroxodisulfate.

  • Cool the solution to room temperature.

  • Titrate the resulting solution with a standardized 0.1 mol/L ammonium iron(II) sulfate solution to the equivalence point, which can be determined potentiometrically.

  • The concentration of Chromium(III) can be calculated from the volume of titrant used. By performing this at different time points, the stability of the solution can be quantitatively assessed.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Solution Precipitation start Solution is Cloudy/ Precipitate Observed check_ph Measure pH of the Solution start->check_ph ph_high Is pH > 4.5? check_ph->ph_high adjust_ph Carefully Adjust pH to 3.0-3.5 with Dilute Acid ph_high->adjust_ph Yes check_storage Review Storage Conditions ph_high->check_storage No end_precipitate Precipitation Explained adjust_ph->end_precipitate temp_high Stored at Room Temp or Elevated Temp? check_storage->temp_high correct_storage Store Future Solutions at -20°C or -80°C temp_high->correct_storage Yes check_contamination Investigate Potential Contamination temp_high->check_contamination No correct_storage->end_precipitate check_contamination->end_precipitate

Caption: Troubleshooting workflow for precipitated this compound solutions.

StabilityTestingWorkflow Experimental Workflow for Stability Assessment start Prepare Fresh Cr(III) Acetate Solution initial_analysis t=0 Analysis: - UV-Vis Spectrum - Titration for [Cr(III)] start->initial_analysis storage Store Solution under Defined Conditions (Temp, pH) initial_analysis->storage time_points Periodic Sampling (t=1, 2, 3...) storage->time_points time_points->storage analysis Analyze Samples: - UV-Vis Spectrum - Titration for [Cr(III)] time_points->analysis data_comparison Compare Data Over Time analysis->data_comparison conclusion Determine Stability Profile data_comparison->conclusion

Caption: Workflow for assessing the stability of this compound solutions.

References

Technical Support Center: Troubleshooting Unexpected Color Changes in Chromium(III) Acetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving Chromium(III) acetate.

Troubleshooting Guide

Issue: My typically green this compound solution has turned a different color.

The color of Chromium(III) in solution is highly sensitive to its coordination environment. A change from the expected green color often indicates a change in the ligands attached to the chromium ion or a change in the oxidation state of the chromium itself.

Question: My green this compound solution turned violet or purple. What happened?

Answer: A shift to a violet or purple color often indicates the formation of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[1][2] This can occur under specific conditions:

  • Ligand Displacement by Water: In aqueous solutions, water molecules can displace the acetate ligands from the chromium coordination sphere, especially over time or upon heating and subsequent cooling in the absence of coordinating anions.[1][3] This process can be slow, sometimes taking days or weeks to reach equilibrium.[1][3]

  • Acidic Conditions: In strongly acidic solutions (pH 2-3), the formation of the hexaaquachromium(III) ion is favored.[4][5]

Troubleshooting Steps:

  • Verify pH: Check the pH of your solution. If it is acidic, consider adjusting it to the desired range for your reaction.

  • Analyze for Ligand Loss: If possible, use spectroscopic methods to confirm the coordination environment of the chromium ion.

  • Consider Reaction Time: If the color change occurred over an extended period, it is likely due to the slow kinetics of ligand exchange with water.

Question: My green this compound solution has turned blue or bluish-green. What is the cause?

Answer: A blue or bluish-green color can be attributed to a few factors:

  • Formation of a Mixed-Ligand Complex: The partial replacement of acetate or water ligands by other ligands present in your reaction mixture can result in a blue or bluish-green complex. For example, the complex [Cr(H₂O)₅Cl]²⁺ is known to be blue-green.[1]

  • Reduction to Chromium(II): Although less common under standard conditions, the presence of a reducing agent could reduce Cr(III) to Cr(II), which is characteristically blue in solution.

  • Hydrolysis Products: In some cases, specific hydrolysis products of this compound under controlled pH may exhibit a bluish tint.

Troubleshooting Steps:

  • Identify Potential Ligands: Review all components of your reaction mixture for potential coordinating species.

  • Check for Reducing Agents: Ensure no unintended reducing agents have been introduced.

  • Control pH: Carefully monitor and control the pH of your reaction, as this can influence the formation of different chromium species.

Question: My reaction mixture containing this compound has turned yellow or orange. What does this indicate?

Answer: A yellow or orange color is a strong indicator that the Chromium(III) has been oxidized to Chromium(VI).[4][5] Chromium(VI) exists as chromate (CrO₄²⁻, yellow) or dichromate (Cr₂O₇²⁻, orange) ions in solution, with the equilibrium between the two being pH-dependent.[2]

  • Presence of Oxidizing Agents: This is the most likely cause. Common laboratory oxidizing agents can facilitate this transformation.

  • Basic Conditions and Air Oxidation: In strongly basic solutions, atmospheric oxygen can slowly oxidize Cr(III) to Cr(VI).

Troubleshooting Steps:

  • Identify Oxidizing Agents: Scrutinize your experimental setup for any potential oxidizing agents.

  • Inert Atmosphere: If your reaction is sensitive to oxidation, consider running it under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: Avoid highly basic conditions if oxidation is a concern.

Frequently Asked Questions (FAQs)

Q1: What is the "correct" color of this compound?

A1: Solid this compound is typically a grayish-green to bluish-green powder.[6][7] However, the most common commercial form is basic this compound, [Cr₃O(OOCCH₃)₆(H₂O)₃]⁺, which is a dark green solid.[8] In solution, the color is highly dependent on the solvent and the other species present due to the extensive coordination chemistry of Cr(III).[9]

Q2: How does pH affect the color of a this compound solution?

A2: pH has a significant impact on the color.

  • Acidic pH (2-3): Tends to favor the formation of the violet [Cr(H₂O)₆]³⁺ ion.[4][5]

  • Near-Neutral to Mildly Acidic pH: Often results in green solutions due to the presence of various aqua-acetato-hydroxo complexes.

  • Basic pH: Can lead to the formation of green hexahydroxochromate(III) ions, [Cr(OH)₆]³⁻.[1][4] At higher pH values, a gray-green precipitate of chromium(III) hydroxide, Cr(OH)₃, may form.[1][4]

Q3: Can temperature changes affect the color of my reaction?

A3: Yes, temperature can influence the color by affecting ligand exchange equilibria and reaction rates. For instance, heating a violet aqueous solution of a Cr(III) salt containing sulfate ions can cause it to turn green due to the formation of a sulfato-complex.[3] This change may not revert to the original violet color immediately upon cooling, as the reverse reaction can be slow.[3]

Q4: I observed a precipitate in my this compound reaction. What is it?

A4: A common precipitate is chromium(III) hydroxide, Cr(OH)₃, which is a gray-green solid.[1][4] This typically forms when the pH of the solution increases, leading to the hydrolysis of the chromium ions.

Q5: Could impurities in my this compound be causing the color change?

A5: Yes, impurities can be a factor. Commercial this compound may contain other ions or starting materials from its synthesis. If these impurities are redox-active or are themselves colored, they could affect the appearance of your solution. It is advisable to use a high-purity grade of this compound for sensitive applications.

Data Presentation

Table 1: Color of Common Chromium Ions in Aqueous Solution

Chromium IonOxidation StateTypical Color
[Cr(H₂O)₆]²⁺+2Blue
[Cr(H₂O)₆]³⁺+3Violet[1][2]
[Cr(H₂O)₄Cl₂]⁺+3Green[5][10]
Cr(OH)₃+3Gray-green precipitate[1][4]
[Cr(OH)₆]³⁻+3Green[1][4]
CrO₄²⁻+6Yellow[2][4]
Cr₂O₇²⁻+6Orange[2][4]

Table 2: Influence of pH on Chromium(III) Species and Color

pH RangePredominant Cr(III) SpeciesObserved Color
< 4[Cr(H₂O)₆]³⁺Violet[11]
4 - 6Hydrolyzed species, e.g., [Cr(OH)(H₂O)₅]²⁺Green
> 6Formation of Cr(OH)₃ precipitateGray-green solid[1][4]
High pH (excess OH⁻)[Cr(OH)₆]³⁻Green solution[1][4]

Experimental Protocols

Example Protocol: Synthesis of Chromium(III) Acetylacetonate (Cr(acac)₃)

This protocol describes a common synthesis where Chromium(III) is used as a precursor and involves a noticeable color change.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Urea (CH₄N₂O)

  • Acetylacetone (C₅H₈O₂)

  • Distilled water

Procedure:

  • Dissolve 1.4 g of Chromium(III) chloride hexahydrate in 50 mL of distilled water in a 250 mL beaker. The solution will be a deep green color.

  • Add 10 g of urea to the solution and stir until it is fully dissolved.

  • Add 3 mL of acetylacetone to the reaction mixture with continuous stirring.

  • Place the beaker in a boiling water bath and heat for approximately 90 minutes. A watch glass should be placed over the beaker to minimize evaporation.

  • During the heating process, the color of the solution will gradually change from green to a deep purple, and a solid precipitate will begin to form.

  • After 90 minutes, remove the beaker from the water bath and allow it to cool to room temperature. This will encourage further precipitation of the product.

  • Collect the purple solid product by vacuum filtration.

  • The final product is Chromium(III) acetylacetonate, Cr(acac)₃, a purple solid.

Mandatory Visualizations

Troubleshooting_Workflow start Unexpected Color Change Observed check_color What is the new color? start->check_color violet_purple Violet / Purple check_color->violet_purple Violet/ Purple blue_green Blue / Bluish-Green check_color->blue_green Blue/ Bluish-Green yellow_orange Yellow / Orange check_color->yellow_orange Yellow/ Orange cause_violet Likely Cause: Formation of [Cr(H₂O)₆]³⁺ violet_purple->cause_violet cause_blue Possible Causes: - Mixed-ligand complex - Reduction to Cr(II) blue_green->cause_blue cause_yellow Likely Cause: Oxidation to Cr(VI) yellow_orange->cause_yellow action_violet Action: - Check pH (is it too acidic?) - Consider reaction time cause_violet->action_violet action_blue Action: - Identify all potential ligands - Check for reducing agents - Control pH cause_blue->action_blue action_yellow Action: - Identify oxidizing agents - Use inert atmosphere if needed - Avoid high pH cause_yellow->action_yellow

Caption: Troubleshooting workflow for unexpected color changes.

Reaction_Pathway cluster_cr3 Chromium(III) Species cluster_cr6 Chromium(VI) Species cr_acetate [Cr₃O(OAc)₆(H₂O)₃]⁺ (Dark Green) cr_aqua [Cr(H₂O)₆]³⁺ (Violet) cr_acetate->cr_aqua  Ligand exchange with H₂O (e.g., in acidic solution) cr_hydroxide Cr(OH)₃ (Gray-Green Precipitate) cr_acetate->cr_hydroxide  Increase pH (Hydrolysis) cr_chromate CrO₄²⁻ (Yellow) cr_acetate->cr_chromate  Oxidation cr_aqua->cr_acetate  Reaction with acetate cr_chromate->cr_acetate  Reduction

Caption: Simplified reaction pathways and color changes of chromium species.

References

Technical Support Center: Managing Anhydrous Chromium(III) Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of anhydrous Chromium(III) acetate.

Frequently Asked Questions (FAQs)

Q1: What is anhydrous this compound and why is its hygroscopic nature a concern?

A1: Anhydrous this compound (Cr(CH₃COO)₃) is the water-free form of chromium acetate. It is a highly hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. This property is a significant concern in experimental work because the presence of water can alter the compound's physical and chemical properties, leading to inconsistencies in experimental results, affecting reaction kinetics, and potentially leading to the formation of undesired byproducts.

Q2: How can I visually distinguish between anhydrous and hydrated this compound?

A2: While a definitive visual identification can be challenging without analytical confirmation, there are some general observations. Anhydrous this compound is typically a grayish-green to blue-green powder.[1][2] Upon absorbing moisture, its appearance may change, potentially becoming darker or clumped together. The various hydrated forms can have different colors, such as the monohydrate which can be a gray-green powder or violet plates, and the hexahydrate which can appear as blue-violet needles.[1] However, color alone is not a reliable indicator, and analytical methods are recommended for confirmation.

Q3: What are the recommended storage conditions for anhydrous this compound?

A3: To maintain its anhydrous state, this compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent such as silica gel, anhydrous calcium sulfate (Drierite®), or molecular sieves. For long-term storage or for highly sensitive experiments, storage in an inert atmosphere, such as in a glove box or a sealed ampoule under argon or nitrogen, is recommended.

Q4: What is the impact of absorbed water on the solubility of this compound?

A4: The presence of water significantly affects the solubility profile of this compound. While the anhydrous form is generally soluble in some organic solvents, the hydrated forms have different solubilities. For instance, the monohydrate is described as slightly soluble in water and practically insoluble in alcohol, whereas the hexahydrate is readily soluble in water.[1] The absorption of atmospheric moisture can, therefore, alter the intended solubility in a non-aqueous solvent system, leading to experimental errors.

Q5: Can I regenerate anhydrous this compound from a hydrated sample?

A5: Yes, it is possible to regenerate the anhydrous form from a hydrated sample by carefully heating it under vacuum or in a stream of dry, inert gas. The specific temperature and duration will depend on the degree of hydration. It is crucial to control the heating process to avoid decomposition of the acetate. Techniques like thermogravimetric analysis (TGA) can help determine the optimal dehydration temperature.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent reaction yields or kinetics. The anhydrous this compound has absorbed moisture, altering its reactivity.1. Verify the water content of your starting material using Karl Fischer titration or TGA.2. Ensure all solvents are rigorously dried before use.3. Handle the compound in an inert atmosphere (glove box) during reaction setup.
Compound appears clumped or has changed color. The compound has been exposed to ambient humidity.1. Dry the material under vacuum at an elevated temperature (e.g., 100-120 °C), monitoring for any signs of decomposition.2. For future use, store the compound in a desiccator or glove box.
Poor solubility in a non-aqueous solvent. The compound has hydrated, reducing its solubility in organic solvents.1. Confirm the anhydrous nature of your solvent.2. Dehydrate a small sample of the this compound and re-test its solubility.3. Consider if a different anhydrous solvent is more suitable for your application.
Difficulty in obtaining a precise weight for experiments. The compound is rapidly absorbing moisture from the air during weighing.1. Weigh the compound in a controlled environment, such as a glove box with low humidity.2. If a controlled environment is unavailable, weigh the compound quickly and use a container with a tight-fitting lid.3. Consider preparing a stock solution in a validated anhydrous solvent and dosing volumetrically.

Quantitative Data Summary

Due to the challenges in finding specific quantitative data for anhydrous this compound, the following table provides general data and typical values for related hygroscopic metal salts. This information should be used as a guideline, and it is highly recommended to perform in-house analysis for precise characterization.

Parameter Typical Value / Range Analytical Method Notes
Water Content (freshly opened anhydrous sample) < 0.1%Karl Fischer TitrationThis is an ideal value. Actual content may be higher depending on packaging and handling.
Water Content (after exposure to 50% RH for 1 hour) 0.5 - 2.0% (estimated)Karl Fischer TitrationThis is an estimation based on the behavior of similar hygroscopic salts. Actual rates should be determined experimentally.
Dehydration Temperature 100 - 150 °C (under vacuum)Thermogravimetric Analysis (TGA)The exact temperature may vary. TGA can identify the onset and completion of water loss.
Solubility in Anhydrous Methanol Sparingly Soluble to SolubleGravimetric AnalysisSolubility is highly dependent on the specific form of the chromium acetate and the residual water content.
Solubility in Water (Hydrated form) Readily SolubleVisual ObservationHydrated forms are generally more soluble in water.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of anhydrous this compound.

Methodology:

  • Instrument Setup:

    • Use a coulometric or volumetric Karl Fischer titrator.

    • The titration vessel should be conditioned to a low background drift, typically <10 µ g/min .

    • Use a suitable Karl Fischer reagent system, such as a one-component reagent with a methanol-based solvent. For samples that may react with methanol, an ethanol-based system can be used.

  • Sample Preparation:

    • All sample handling should be performed in a low-humidity environment (e.g., a glove box) to prevent moisture absorption.

    • Accurately weigh approximately 50-100 mg of the anhydrous this compound sample into a dry, tared vial.

  • Titration Procedure:

    • Introduce the weighed sample directly into the conditioned titration vessel.

    • Start the titration immediately.

    • The instrument will automatically titrate the water present in the sample and calculate the water content.

  • Calculation:

    • The water content is typically reported as a percentage (%) or in parts per million (ppm).

    • Water Content (%) = (Mass of water detected (mg) / Mass of sample (mg)) * 100

Protocol 2: Dehydration of this compound using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which water is removed from hydrated this compound and to prepare an anhydrous sample.

Methodology:

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass.

    • Use a clean, inert sample pan (e.g., alumina or platinum).

  • Sample Preparation:

    • Place a small, accurately weighed sample (5-10 mg) of the hydrated this compound into the TGA pan.

  • TGA Program:

    • Heat the sample from ambient temperature to approximately 200 °C at a controlled rate (e.g., 10 °C/min).

    • Use a dry, inert purge gas (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).

  • Data Analysis:

    • The TGA thermogram will show a mass loss corresponding to the removal of water of hydration.

    • The temperature range of this mass loss indicates the dehydration temperature.

    • The percentage of mass loss can be used to determine the initial level of hydration.

  • Preparation of Anhydrous Material:

    • Based on the TGA data, the bulk material can be dried by heating it in a vacuum oven at a temperature just above the final dehydration step identified in the TGA analysis.

Visualizations

Experimental_Workflow cluster_storage Storage cluster_handling Handling cluster_analysis Quality Control cluster_reaction Experiment storage Store in Desiccator/ Glove Box weigh Weigh in Inert Atmosphere storage->weigh Transfer tga Thermogravimetric Analysis storage->tga Sample for Dehydration Profile dissolve Dissolve in Anhydrous Solvent weigh->dissolve kft Karl Fischer Titration weigh->kft Sample for Water Content reaction Perform Reaction dissolve->reaction

Caption: Recommended workflow for handling anhydrous this compound.

Troubleshooting_Logic start Inconsistent Experimental Results? check_water Check Water Content of This compound (Karl Fischer/TGA) start->check_water water_high Water Content High? check_water->water_high dehydrate Dehydrate Material (Vacuum Oven) water_high->dehydrate Yes check_solvent Check Water Content of Solvents water_high->check_solvent No retest Re-run Experiment dehydrate->retest end Consistent Results retest->end solvent_wet Solvent Wet? check_solvent->solvent_wet dry_solvent Dry Solvents solvent_wet->dry_solvent Yes check_handling Review Handling Procedures solvent_wet->check_handling No dry_solvent->retest improve_handling Implement Inert Atmosphere Handling check_handling->improve_handling improve_handling->retest

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: Overcoming Solubility Challenges of Chromium(III) Acetate in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Chromium(III) acetate in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound insoluble in non-polar solvents?

This compound is an ionic salt with a significant charge separation between the chromium cation and the acetate anions. Non-polar solvents, such as hexane, toluene, and dichloromethane, lack the ability to stabilize these ions, leading to very poor solubility. The principle of "like dissolves like" governs solubility, where polar or ionic solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.

Q2: I've seen conflicting reports about its solubility in organic solvents. Can you clarify?

The term "organic solvents" is broad. While this compound is practically insoluble in non-polar organic solvents, it exhibits slight to moderate solubility in some polar organic solvents. For instance, its solubility is approximately 45.4 g/L in methanol and 2 g/L in acetone at 15°C[1]. However, for many applications requiring a non-polar medium, its solubility is negligible.

Q3: Are there any physical methods to improve the solubility of this compound?

Physical methods like heating and sonication can sometimes aid in the dissolution of sparingly soluble compounds. Sonication, in particular, can help break down solid agglomerates and increase the surface area for solvation. However, for a compound as insoluble as this compound in non-polar solvents, these methods are unlikely to achieve significant concentrations on their own and are best used in conjunction with chemical modification or solubilizing agents.

Q4: Can I use co-solvents to dissolve this compound in a non-polar solvent system?

While co-solvents are a common strategy to enhance solubility, finding a co-solvent that is miscible with a non-polar solvent and can also effectively solvate this compound is challenging. A small amount of a polar aprotic solvent like DMSO might slightly increase the concentration, but it can also alter the properties of the non-polar solvent system. This approach generally provides limited success for achieving high concentrations.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered when trying to incorporate this compound into non-polar solvent systems.

Issue 1: Complete Insolubility of this compound in Toluene for a Catalytic Reaction.

Root Cause: The polar, ionic nature of this compound makes it incompatible with the non-polar aromatic hydrocarbon, toluene.

Recommended Solutions:

  • Ligand Exchange with Acetylacetone: This is a highly effective method that transforms the insoluble acetate complex into the non-polar, soluble Chromium(III) acetylacetonate (Cr(acac)₃). This new complex is known to be soluble in non-polar organic solvents.

  • Synthesis of a Lipophilic Chromium Carboxylate: Replace the acetate ligands with longer-chain, more non-polar carboxylates. For example, Chromium(III) 2-ethylhexanoate is soluble in mineral spirits and other organic solvents.

  • Phase Transfer Catalysis (PTC): Utilize a phase transfer catalyst to transport the chromium acetate complex into the toluene phase.

Issue 2: The Ligand Exchange Reaction to Form Cr(acac)₃ is Incomplete or Fails.

Root Cause: The reaction equilibrium may not be sufficiently shifted towards the product, or the reaction conditions may be suboptimal.

Troubleshooting Steps:

  • Check the pH: The formation of the acetylacetonate anion is base-mediated. Ensure a suitable base (like urea, which hydrolyzes to ammonia in situ) is present in sufficient quantity to deprotonate the acetylacetone.

  • Reaction Time and Temperature: Ligand exchange reactions with Chromium(III) can be slow due to its kinetic inertness. Ensure the reaction is heated (e.g., in a boiling water bath) for an adequate amount of time (often 1-2 hours) to drive it to completion.

  • Excess of Ligand: Use a stoichiometric excess of acetylacetone to shift the equilibrium towards the formation of the Cr(acac)₃ complex.

  • Purity of Reagents: Ensure that the starting this compound and acetylacetone are of appropriate purity, as impurities can interfere with the reaction.

Issue 3: Phase Transfer Catalysis (PTC) is Ineffective in Solubilizing this compound.

Root Cause: The choice of phase transfer catalyst, solvent, and reaction conditions are critical for successful PTC.

Troubleshooting Steps:

  • Catalyst Selection: The lipophilicity of the PTC is crucial. For non-polar solvents like toluene or hexane, a highly lipophilic cation is needed. Tetrabutylammonium or phosphonium salts are often more effective than tetramethylammonium salts due to their longer alkyl chains.

  • Solvent Choice: The organic solvent can influence the efficiency of the PTC. While highly non-polar solvents are the target, sometimes a slightly more polar solvent like dichloromethane can be more effective in solubilizing the ion pair.

  • Presence of Water: PTC often requires a biphasic system (e.g., solid-liquid or liquid-liquid). The presence of a minimal amount of water can be essential for the initial ion exchange at the interface. However, too much water can lead to the catalyst and the ion pair remaining in the aqueous phase. For solid-liquid PTC, ensure the solid this compound is finely powdered to maximize surface area.

  • Agitation: Vigorous stirring is necessary to maximize the interfacial area between the phases, which is critical for the transfer process.

  • Temperature: Increasing the temperature can enhance the rate of both the phase transfer and the subsequent reaction, but be mindful of the thermal stability of the PTC, especially for quaternary ammonium salts which can undergo Hofmann elimination at higher temperatures.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and its more soluble derivatives. Data for non-polar solvents is often not available due to the extremely low solubility, and it is generally reported as "insoluble".

CompoundSolventTemperature (°C)Solubility
This compound Water20675 g/L[1]
Methanol1545.4 g/L[1]
Acetone152 g/L[1]
Alcohol-Practically Insoluble[1]
TolueneAmbientInsoluble
HexaneAmbientInsoluble
Chromium(III) acetylacetonate Non-polar organic solventsAmbientSoluble[2]
Chromium(III) 2-ethylhexanoate Mineral SpiritsAmbientSoluble[3]

Experimental Protocols

Protocol 1: Ligand Exchange to Synthesize Chromium(III) Acetylacetonate

This protocol describes the synthesis of the soluble Cr(acac)₃ from a Chromium(III) salt.

Materials:

  • Chromium(III) chloride hexahydrate (can be substituted with this compound, adjusting for molar equivalence)

  • Urea

  • Acetylacetone (acacH)

  • Distilled water

  • 10 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

Procedure:

  • In a 10-mL Erlenmeyer flask, dissolve 130 mg (0.49 mmol) of Chromium(III) chloride hexahydrate in 2.0 mL of distilled water.

  • Add 500 mg (8.3 mmol) of urea and 0.40 mL (3.8 mmol) of acetylacetone to the solution.

  • Heat the mixture in a boiling water bath with stirring for approximately 1-2 hours.

  • As the urea slowly hydrolyzes to produce ammonia, the solution will become basic, and deep maroon crystals of Cr(acac)₃ will begin to form.

  • After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold water.

  • Allow the product to air dry. The resulting Cr(acac)₃ can be dissolved in non-polar solvents.

Protocol 2: General Procedure for Phase Transfer Catalysis (Solid-Liquid)

This protocol provides a general workflow for using a phase transfer catalyst to solubilize this compound in a non-polar solvent.

Materials:

  • This compound (finely powdered)

  • Non-polar solvent (e.g., Toluene)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)

  • Reaction vessel with efficient stirring

Procedure:

  • To a reaction vessel, add finely powdered this compound.

  • Add the non-polar solvent (e.g., Toluene).

  • Add the phase transfer catalyst. A typical starting concentration is 5-10 mol% relative to the this compound.

  • Stir the mixture vigorously at the desired reaction temperature. The temperature can be increased to facilitate the process, depending on the stability of the reactants and catalyst.

  • The PTC will facilitate the transfer of the chromium acetate from the solid phase into the organic phase, forming a soluble ion pair. The solution should develop the characteristic color of the solubilized chromium complex.

Visualizations

Below are diagrams illustrating the logical workflows for overcoming the solubility issues of this compound.

G Workflow for Overcoming Cr(OAc)3 Solubility Issues cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Outcome start Start: Insoluble Cr(OAc)3 in Non-Polar Solvent ligand_exchange Strategy 1: Ligand Exchange start->ligand_exchange lipophilic_synthesis Strategy 2: Synthesize Lipophilic Complex start->lipophilic_synthesis ptc Strategy 3: Phase Transfer Catalysis start->ptc end End: Soluble Chromium Complex in Non-Polar Solvent ligand_exchange->end lipophilic_synthesis->end ptc->end

Caption: Decision workflow for selecting a strategy to solubilize this compound.

G Ligand Exchange Experimental Workflow reagents Combine Cr(III) salt, Urea, and Acetylacetone in Water heat Heat and Stir (e.g., 90°C for 1-2h) reagents->heat reaction In-situ base generation and complex formation heat->reaction precipitation Cool mixture to precipitate solid Cr(acac)3 reaction->precipitation filtration Filter and wash the solid product precipitation->filtration dissolution Dissolve purified Cr(acac)3 in non-polar solvent filtration->dissolution G Phase Transfer Catalysis (PTC) Logical Pathway solid_phase Solid Phase: Insoluble Cr(OAc)3 ptc_catalyst Add PTC (e.g., R4N+Br-) solid_phase->ptc_catalyst organic_phase Organic Phase: Non-polar solvent + Substrate organic_phase->ptc_catalyst ion_exchange Ion exchange at interface: [R4N]+[OAc]- formation ptc_catalyst->ion_exchange transfer Transfer of ion pair into organic phase ion_exchange->transfer reaction Reaction of solubilized Cr complex with substrate transfer->reaction

References

Technical Support Center: Purification of Synthesized Chromium(III) Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Chromium(III) acetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Final product is a bluish-green pasty mass instead of a powder. Incomplete drying or presence of excess water.Dry the product under vacuum or in a desiccator until a constant weight is achieved. Gentle heating can be applied, but be cautious as this compound can decompose at high temperatures.[1]
Presence of basic chromium acetate species.The synthesis of simple this compound is challenging, and often basic acetates with the formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ are formed.[2] Purification may require recrystallization.
Low yield of purified crystals. Incomplete precipitation of chromium hydroxide during synthesis.Ensure the pH is optimal for chromium hydroxide precipitation. Avoid adding a large excess of ammonia, which can lead to the formation of soluble complex ammines.[3]
Loss of product during washing steps.Minimize the volume of washing solvent used. Ensure the wash solvent does not readily dissolve the product (e.g., use cold water or a solvent in which the product is sparingly soluble).
Product remains dissolved in the mother liquor.Concentrate the mother liquor by evaporation and cool to induce further crystallization.[3]
Presence of insoluble impurities in the final product. Contamination from starting materials or side reactions.Dissolve the crude product in a suitable solvent like hot water and filter out the insoluble impurities.[1][4] Recrystallize the product from the filtrate.
Final product contains sodium salt impurities (e.g., sodium acetate, sodium sulfate). Use of sodium salts (e.g., sodium dichromate) in the synthesis.[5][6]If possible, use starting materials that do not contain sodium. Alternatively, multiple recrystallizations from water may be necessary to reduce the concentration of these highly soluble impurities.
Product color is not the expected grayish-green or blue-violet. Incomplete reduction of Cr(VI) to Cr(III) during synthesis, indicated by a yellow tint.[3]Ensure the reduction step is complete by monitoring the color change of the solution to a pure green.[3]
Formation of different hydrated forms or isomers.The color of chromium salts can vary with hydration state and coordination geometry. Characterize the product using analytical techniques (e.g., UV-Vis, IR spectroscopy) to confirm its identity.
Difficulty inducing crystallization. Solution is not supersaturated.Concentrate the solution by slow evaporation of the solvent.[3]
Presence of impurities that inhibit crystal growth.Purify the crude product by other means (e.g., precipitation) before attempting recrystallization.
Inappropriate solvent for recrystallization.Select a solvent in which the this compound is soluble when hot but sparingly soluble when cold.[1] Water is a common choice.

Frequently Asked Questions (FAQs)

Synthesis and Impurities

Q1: What are the common impurities in synthesized this compound?

A1: Common impurities include sodium acetate and sodium sulfate, particularly when sodium dichromate is used as a starting material in the synthesis.[5][6] Other potential impurities are unreacted starting materials, such as chromium(VI) compounds, and complex chromium ammines if an excess of ammonia is used during the precipitation of chromium hydroxide.[3] Insoluble byproducts may also be present.[4]

Q2: How can I avoid the formation of sodium salt impurities?

A2: To avoid sodium salt impurities, it is best to use a synthesis route that does not involve sodium-containing reagents. One such method involves the reduction of potassium dichromate or chromium(VI) oxide, followed by the precipitation of chromium(III) hydroxide with ammonia, and subsequent dissolution in acetic acid.[3]

Purification Protocols

Q3: What is a standard protocol for the recrystallization of this compound?

A3: A general procedure for recrystallization involves dissolving the crude this compound in a minimum amount of hot water.[1] If insoluble impurities are present, the hot solution should be filtered. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator or under vacuum.[3]

Q4: Can precipitation be used as a purification method?

A4: Yes, precipitation can be a useful purification step. Chromium(III) hydroxide can be precipitated from an aqueous solution of the crude product by carefully adjusting the pH with a base like ammonia.[3] The precipitated hydroxide can then be filtered, washed thoroughly with hot water to remove soluble impurities, and then redissolved in glacial acetic acid to obtain a purer solution of this compound, from which the final product can be crystallized.[3] It is important to note that chromium acetate itself can precipitate at moderate pH.[7]

Troubleshooting

Q5: My this compound solution turns cloudy or forms a precipitate upon standing at a neutral pH. Why is this happening?

A5: this compound solutions can be unstable at moderate pH values, leading to the precipitation of chromium hydroxides or basic chromium acetates.[7] This is a known kinetic process that is influenced by pH, temperature, and the concentration of acetate ions.[7] To maintain solubility, it is advisable to keep the solution acidic.

Q6: What are suitable solvents for dissolving this compound for purification?

A6: this compound is soluble in hot water, and its solubility decreases as the temperature is lowered, making water a good solvent for recrystallization.[1] It is generally insoluble in alcohol.[1] Some sources also mention solubility in DMSO.[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture gently while stirring to dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.[3]

Protocol 2: Purification via Precipitation of Chromium(III) Hydroxide
  • Dissolution: Dissolve the crude this compound in deionized water.

  • Precipitation: While stirring, slowly add a dilute solution of ammonia until the precipitation of chromium(III) hydroxide is complete. Avoid a large excess of ammonia.[3]

  • Isolation and Washing: Filter the chromium(III) hydroxide precipitate using a Büchner funnel. Wash the precipitate thoroughly with several portions of hot water to remove soluble impurities.[3]

  • Redissolution: Transfer the moist chromium(III) hydroxide precipitate to a beaker and dissolve it in glacial acetic acid.[3]

  • Crystallization: Evaporate the resulting solution to near dryness to obtain the purified this compound crystals.[3]

  • Drying: Dry the crystals in a desiccator.[3]

Visualizations

experimental_workflow_recrystallization start Crude This compound dissolve Dissolve in minimal hot water start->dissolve insoluble_check Insoluble impurities? dissolve->insoluble_check hot_filtration Hot Filtration insoluble_check->hot_filtration Yes cool Slow Cooling & Ice Bath insoluble_check->cool No hot_filtration->cool suction_filtration Suction Filtration cool->suction_filtration wash Wash with ice-cold water suction_filtration->wash dry Dry in Desiccator wash->dry end Purified This compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

experimental_workflow_precipitation start Crude This compound dissolve Dissolve in Deionized Water start->dissolve precipitate Add Ammonia to precipitate Cr(OH)₃ dissolve->precipitate filter_wash Filter and Wash with hot water precipitate->filter_wash redissolve Redissolve in Glacial Acetic Acid filter_wash->redissolve evaporate Evaporate to near dryness redissolve->evaporate dry Dry in Desiccator evaporate->dry end Purified This compound dry->end

References

Validation & Comparative

A Comparative Guide to Chromium(III) Acetate and Other Chromium Salts in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial and academic research, chromium-based catalysts are pivotal in a myriad of synthetic transformations, from polymerization to fine chemical synthesis. Among these, chromium(III) salts are particularly noteworthy due to their versatility and lower toxicity compared to their hexavalent counterparts. This guide provides an objective comparison of the catalytic performance of chromium(III) acetate against other common chromium(III) salts—namely chromium(III) chloride, chromium(III) nitrate, and chromium(III) acetylacetonate. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal catalyst for their specific applications.

General Properties and Catalytic Profile

This compound, often existing as a basic trinuclear complex, offers distinct solubility in organic media and a well-defined molecular structure, which can provide better control in certain catalytic processes.[1] In contrast, chromium(III) chloride is a common Lewis acid catalyst in organic synthesis, while chromium(III) nitrate is recognized for its role in electroplating, as a pigment, and as a potent catalyst in various chemical reactions.[1][2] Chromium(III) acetylacetonate is valued as a catalyst precursor in polymerization and selective oxidation reactions due to its stability and solubility in non-polar organic solvents.

Performance in Key Catalytic Applications

Ethylene Oligomerization and Polymerization

In the realm of olefin polymerization, chromium-based catalysts are instrumental. While chromium(III) acetylacetonate is a frequently used precursor in combination with various ligands,[3] studies have also explored other chromium salts. A comparative study on ethylene polymerization using Ziegler-Natta catalysts investigated the catalytic activities of this compound and its chloro-substituted derivatives.

Catalyst PrecursorCo-catalystTemperature (°C)Al/Cr RatioActivity (g PE/g Cr/h/atm)
Chromium(III) monochloroacetateDiethylaluminium chloride2930.81768
This compoundDiethylaluminium chlorideNot specifiedNot specifiedData not fully available in abstract
Chromium(III) dichloroacetateDiethylaluminium chlorideNot specifiedNot specifiedData not fully available in abstract
Chromium(III) trichloroacetateDiethylaluminium chlorideNot specifiedNot specifiedData not fully available in abstract
This table is based on a study by Wong & Gan, which indicated a comparative investigation. The full quantitative data for all catalysts was not available in the provided search results.
Conversion of Glucose to 5-Hydroxymethylfurfural (5-HMF)

The conversion of biomass-derived glucose to the platform chemical 5-HMF is a critical area of green chemistry. Various chromium salts have been shown to be effective catalysts for this transformation.

Chromium SaltCo-catalyst/SolventTemperature (°C)Time (h)5-HMF Yield (%)
CrCl₃·6H₂OTetraethylammonium chloride (ionic liquid)1300.1771.3
CrCl₂Tetraethyl ammonium chloride/DMSO120154.8
Cr(NO₃)₃THF/water130246
Data compiled from multiple sources.[4][5]
Biginelli Reaction

The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, is another area where chromium catalysts have been employed. Chromium(III) nitrate nonahydrate has been demonstrated as an efficient and environmentally friendly catalyst for this reaction.

CatalystConditionsTimeYield (%)
Cr(NO₃)₃·9H₂O (20 mol%)Solvent-free, 80°C25 min87 (for a specific derivative)
Bakers' yeastRoom temperature24 h84
HydrotalciteSolvent-free35 min84
--INVALID-LINK--₃MeCN, Reflux20 h81
This table compares the performance of Cr(NO₃)₃·9H₂O with other reported catalysts for the synthesis of a specific 3,4-dihydropyrimidin-2-(1H)-one derivative.[6]

Experimental Protocols

Ethylene Polymerization with Chromium(III) Monochloroacetate

Catalyst System: Chromium(III) monochloroacetate complex, [Cr₃O(ClCH₂COO)₆·3H₂O]NO₃·3H₂O, in combination with diethylaluminium chloride.

Procedure:

  • The polymerization is conducted at 29°C with an Al/Cr ratio of 30.8.

  • The catalyst components are "aged" for 15 minutes before the introduction of ethylene.

  • Polymerization is carried out at a monomer pressure of approximately 1 atm for 60 minutes.

  • The reaction exhibits decay-type kinetics, with the catalytic activity decreasing rapidly after initiation.

Conversion of Glucose to 5-HMF using CrCl₃·6H₂O

Catalyst System: Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in tetraethylammonium chloride (TEAC) ionic liquid.

Procedure:

  • A mixture of glucose, CrCl₃·6H₂O, and TEAC is prepared.

  • The reaction is heated to 130°C for 10 minutes under conventional oil-bath heating.

  • The system is noted to be tolerant to high water content and high glucose concentrations.

  • The catalyst system can be recycled, showing stable activity for up to five successive runs.[4]

Biginelli Reaction using Cr(NO₃)₃·9H₂O

Catalyst System: Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O).

Procedure:

  • A mixture of an aldehyde derivative (0.5 mmol), urea or thiourea (1.0 mmol), and a β-keto ester (0.5 mmol) is prepared.

  • Cr(NO₃)₃·9H₂O (20 mol%) is added as the catalyst.

  • The reaction mixture is heated under solvent-free conditions at 80°C for the appropriate time (e.g., 25 minutes for the model reaction).

  • Upon completion, the mixture is cooled, and cold water is added to precipitate the product.

  • The product is isolated by filtration and can be further purified by crystallization from ethanol.[6]

Visualizing Catalytic Processes

To better illustrate the workflows and mechanisms discussed, the following diagrams are provided.

Experimental_Workflow_Ethylene_Polymerization cluster_catalyst_prep Catalyst Preparation cluster_polymerization Polymerization Cr_complex Chromium(III) carboxylate complex Aging Aging (15 min) Cr_complex->Aging Co_catalyst Diethylaluminium chloride Co_catalyst->Aging Reactor Reactor at 29°C and 1 atm Aging->Reactor Introduce catalyst Polymerization_process Polymerization (60 min) Reactor->Polymerization_process Ethylene Ethylene feed Ethylene->Reactor Polyethylene Polyethylene product Polymerization_process->Polyethylene

Caption: Workflow for ethylene polymerization.

Reaction_Mechanism_Glucose_to_HMF Glucose Glucose Fructose Fructose Glucose->Fructose Isomerization (Cr(III) Lewis Acid) HMF HMF Fructose->HMF Dehydration (Brønsted Acid)

Caption: Simplified pathway for glucose to 5-HMF.

Biginelli_Reaction_Cycle Aldehyde Aldehyde Intermediate_1 Acyliminium ion Aldehyde->Intermediate_1 Urea Urea Urea->Intermediate_1 Ketoester Ketoester Intermediate_2 Adduct Intermediate_1->Intermediate_2 + Ketoester DHPM Dihydropyrimidinone Intermediate_2->DHPM Cyclization & Dehydration Cr_catalyst Cr(NO₃)₃ Cr_catalyst->Intermediate_1 Catalyzes

Caption: Biginelli reaction catalytic cycle.

Conclusion

The choice of a chromium(III) salt as a catalyst is highly dependent on the specific reaction and desired outcome. This compound shows promise in polymerization, though more extensive comparative data is needed. For the conversion of glucose to 5-HMF, chromium(III) chloride appears to be a highly effective catalyst, significantly outperforming chromium(III) nitrate under the reported conditions. In the Biginelli reaction, chromium(III) nitrate has been demonstrated as a competent and environmentally benign catalyst. Chromium(III) acetylacetonate remains a versatile precursor, particularly in ethylene oligomerization, where its performance is heavily influenced by the choice of ligands and co-catalysts. This guide serves as a starting point for researchers, and further investigation into the specific reaction of interest is always recommended for optimal catalyst selection and process optimization.

References

comparative study of different synthesis routes for Chromium(III) acetate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Chromium(III) Acetate

For researchers, scientists, and professionals in drug development, the selection of a synthesis route for a coordination compound like this compound is a critical decision influenced by factors such as yield, purity, cost, and environmental impact. This guide provides an objective comparison of different synthesis routes for this compound, supported by experimental data and detailed protocols to aid in making an informed choice for laboratory and industrial applications.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative and qualitative aspects of various synthesis methods for this compound.

Parameter Route 1: From Chromium(VI) Compounds Route 2: From Chromium Oxide Route 3: From Chromic Anhydride
Starting Materials Potassium dichromate or Chromium(VI) oxide, Sulfur dioxide or Ethanol, Hydrochloric acid, Ammonia, Glacial acetic acidChromium oxide, Acetic acid, Initiator (e.g., hydrazine hydrate), WaterChromic anhydride, Ethanol, Acetic anhydride
Reported Purity High (qualitative)>99%[1]High (qualitative)
Key Advantages Utilizes common laboratory reagents.[2]Direct route, produces a single product in a particulate, easy-to-dry form.[1]Potentially high-yielding for the hexahydrate form.
Key Disadvantages Involves the use of toxic Cr(VI) starting materials and SO2 gas.[2]Requires an initiator and controlled heating.[1]Involves exothermic reactions requiring careful temperature control.[3]
Reaction Time Multi-step process, can be lengthy.Approximately 6 hours for the main reaction.[1]Not explicitly detailed, but a multi-hour process.
Product Form Crystalline solid.[2]Particulate solid.[1]Hexahydrate crystals.[3]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Route 1: Synthesis from Potassium Dichromate

This traditional method involves the reduction of hexavalent chromium to its trivalent state, followed by precipitation and reaction with acetic acid.[2]

Materials:

  • Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

  • Sulfur dioxide (SO₂) or Ethyl alcohol (C₂H₅OH)

  • Concentrated hydrochloric acid (HCl)

  • Concentrated ammonia solution (NH₃)

  • Glacial acetic acid (CH₃COOH)

  • Water

Procedure:

  • Reduction of Chromium(VI):

    • Using Sulfur Dioxide: Dissolve 25g of potassium dichromate in 500ml of water. Bubble sulfur dioxide gas through the solution until the color changes to a pure green, indicating the complete reduction to Cr(III). Boil the solution to remove any excess SO₂.[2]

    • Using Ethyl Alcohol: To a mixture of 420ml of water and 80ml of concentrated hydrochloric acid, add the chromium(VI) compound. Then, add 35ml of ethyl alcohol. Boil the solution to remove excess alcohol and acetaldehyde.[2]

  • Precipitation of Chromium(III) Hydroxide: Heat the resulting Cr(III) salt solution to boiling. While stirring continuously, slowly add concentrated ammonia solution (approx. 40ml) until a slight excess is present, leading to the precipitation of chromium(III) hydroxide. Avoid a large excess of ammonia.[2]

  • Filtration and Washing: Filter the precipitate using a Buchner funnel and wash it thoroughly with three 100ml portions of boiling water.[2]

  • Formation of this compound: Transfer the moist chromium(III) hydroxide to an evaporating basin and dissolve it in about 100ml of glacial acetic acid.[2]

  • Crystallization: Evaporate the solution almost to dryness over a small flame with frequent stirring. The resulting crystals are then dried in a desiccator.[2]

Route 2: Synthesis from Chromium Oxide

This method, described in a patent, offers a more direct route to a high-purity product.[1]

Materials:

  • Chromium oxide (Cr₂O₃)

  • Acetic acid (CH₃COOH)

  • Initiator (e.g., hydrazine hydrate, H₂N-NH₂)

  • Water

Procedure:

  • Reaction Setup: In a reaction kettle equipped with a stirrer and heating unit, add acetic acid, water, chromium oxide, and the initiator in a molar ratio of approximately 2:30:0.5-0.65:0.4-1.[1]

  • Reaction: Heat the mixture to 70-80°C while stirring. Maintain this temperature for 6 hours.[1]

  • Crystallization: After the reaction is complete, stop the heating to allow the chromium acetate to crystallize.[1]

  • Isolation and Drying: Separate the crystals by centrifugation. The resulting particulate product is then dried. The reported purity of the final product is greater than 99%.[1]

Route 3: Synthesis from Chromic Anhydride

This patented method details the preparation of chromium acetate hexahydrate.[3]

Materials:

  • Chromic anhydride (CrO₃)

  • Absolute ethyl alcohol (C₂H₅OH)

  • Acetic anhydride ((CH₃CO)₂O)

Procedure:

  • Preparation of Chromic Acid Solution: Prepare a 55-60% chromic acid solution by dissolving solid chromic anhydride in water.[3]

  • Reduction: Transfer the chromic acid solution to a reaction tank with a cooling system. While stirring, slowly add absolute ethyl alcohol to the solution over a period of 2 hours. The reaction is exothermic, and cooling is necessary to control the temperature.[3]

  • Acetylation: After the reduction is complete, add acetic anhydride to the reaction mixture.

  • Crystallization and Isolation: The chromium acetate hexahydrate is then crystallized from the solution, filtered, and dried.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthesis routes.

cluster_1 Route 1: From Chromium(VI) CrVI Cr(VI) Compound (K2Cr2O7 or CrO3) Reduction Reduction (SO2 or Ethanol) CrVI->Reduction CrIII_salt Cr(III) Salt Solution Reduction->CrIII_salt Precipitation Precipitation (with NH3) CrIII_salt->Precipitation CrOH3 Cr(OH)3 Precipitation->CrOH3 Dissolution Dissolution (in Acetic Acid) CrOH3->Dissolution CrAc_sol Chromium Acetate Solution Dissolution->CrAc_sol Crystallization1 Crystallization CrAc_sol->Crystallization1 Final_Product1 This compound Crystallization1->Final_Product1

Caption: Workflow for the synthesis of this compound from Chromium(VI) compounds.

cluster_2 Route 2: From Chromium Oxide Cr2O3 Chromium Oxide (Cr2O3) Reaction Reaction at 70-80°C Cr2O3->Reaction Reagents2 Acetic Acid, Water, Initiator Reagents2->Reaction Crystallization2 Crystallization Reaction->Crystallization2 Centrifugation Centrifugation & Drying Crystallization2->Centrifugation Final_Product2 This compound (>99%) Centrifugation->Final_Product2

Caption: Workflow for the synthesis of this compound from Chromium Oxide.

cluster_3 Route 3: From Chromic Anhydride CrO3 Chromic Anhydride (CrO3) Chromic_Acid Chromic Acid Solution CrO3->Chromic_Acid Reduction3 Reduction (Ethanol) Chromic_Acid->Reduction3 Reduced_Cr Reduced Chromium Solution Reduction3->Reduced_Cr Acetylation Acetylation (Acetic Anhydride) Reduced_Cr->Acetylation Crystallization3 Crystallization & Drying Acetylation->Crystallization3 Final_Product3 Cr(OAc)3·6H2O Crystallization3->Final_Product3

Caption: Workflow for the synthesis of this compound hexahydrate from Chromic Anhydride.

References

A Comparative Analysis of the Environmental Impact: Chromium(III) Acetate vs. Chromium(VI) Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the environmental and toxicological profiles of trivalent and hexavalent chromium compounds, supported by experimental data and methodologies.

Chromium, a transition metal, exists in various oxidation states, with trivalent [Cr(III)] and hexavalent [Cr(VI)] forms being the most stable and common in the environment.[1] While both have industrial applications, their environmental impact and toxicological profiles differ dramatically. Chromium(III) compounds, such as chromium(III) acetate, are utilized in leather tanning, as catalysts, and in pigments. In contrast, Chromium(VI) compounds are key in chrome plating, dye manufacturing, and wood preservation.[2] This guide provides a detailed comparison of these two chromium species to inform risk assessment and guide safer material selection.

Core Comparison: Toxicity, Mobility, and Environmental Fate

The fundamental difference in the environmental impact of Cr(III) and Cr(VI) lies in their chemical properties, which dictate their toxicity, bioavailability, and mobility.

Toxicity: Hexavalent chromium is unequivocally more toxic than trivalent chromium.[3] The International Agency for Research on Cancer (IARC) classifies Cr(VI) as a Group 1 human carcinogen, primarily linked to lung, nasal, and sinus cancers through inhalation.[4][5] It is also genotoxic, mutagenic, and can cause severe damage to the respiratory tract, kidneys, liver, and skin upon exposure.[2][3][4] In contrast, Cr(III) is considered an essential trace nutrient for humans in glucose metabolism, and it is not classified as a carcinogen.[3][4] The toxicity of Cr(III) compounds is estimated to be at least 100 times lower than that of Cr(VI) compounds.[3]

Bioavailability and Mobility: The environmental risk of a substance is also determined by its ability to move through ecosystems and be taken up by organisms. Cr(VI) compounds are generally highly soluble in water, making them significantly more mobile in soil and aquatic environments.[1][6][7] This high mobility increases the risk of groundwater contamination.[7][8] Cr(III) compounds, including this compound, are typically less soluble, particularly at neutral to alkaline pH, where they tend to precipitate as hydroxides or bind strongly to soil particles, thus limiting their mobility.[8][9] The higher solubility of Cr(VI) also facilitates its uptake by living organisms.[10]

Environmental Fate and Transformation: In the environment, Cr(VI) and Cr(III) can interconvert through redox reactions.[11] Cr(VI) is a strong oxidizing agent and can be reduced to the less toxic Cr(III) form in the presence of organic matter or reducing agents like ferrous iron.[9] This reduction is a key principle in the remediation of Cr(VI)-contaminated sites.[6][12] Conversely, the oxidation of Cr(III) to Cr(VI) can occur in the presence of certain minerals like manganese dioxide, but this is less common in most natural soil environments.[9]

Quantitative Data Summary

The following tables summarize key quantitative data comparing the properties and toxicity of Cr(III) and Cr(VI) compounds.

Table 1: General Properties and Environmental Behavior

PropertyThis compound (and other Cr(III) compounds)Chromium(VI) Compounds
Toxicity Low; essential trace nutrient in small amounts.[3]High; carcinogenic, mutagenic, and toxic.[4][5]
Carcinogenicity Not classifiable as a human carcinogen (IARC Group 3).[4]Known human carcinogen (IARC Group 1).[4][5]
Water Solubility Generally low to moderate, pH-dependent.Generally high.[1]
Mobility in Soil Low; strongly adsorbs to soil particles.[8]High; leaches readily into groundwater.[7][8]
Bioavailability Low.[13][14]High.[10][13]
Primary Remediation Strategy Immobilization/stabilization.Reduction to Cr(III).[6][15]

Table 2: Comparative Ecotoxicity Data

Organism/TestChromium(III)Chromium(VI)Reference
Sulfur-Oxidizing Bacteria Non-toxic up to 100 mg/LToxic at 0.1-2 mg/L[16]
Sulfur-Oxidizing Bacteria (EC50) Not determined1.5 - 2.7 mg/L[16]
Freshwater Algae (P. subcapitata, 72h EC50) 17.4 µg/L (when accounting for precipitation)Generally considered more toxic, but this study suggests Cr(III) can be more toxic under specific test conditions.[17]
Avena sativa (Oats) Less toxic; better tolerated by the plant.More toxic; greater reduction in biomass.[18]
Human Oral Bioavailability ~0.13% (as CrCl3)~6.9%[13]

EC50 (Median Effective Concentration): The concentration of a substance that causes a 50% effect in a test population.

Signaling and Transformation Pathways

The differential toxicity of Cr(VI) and Cr(III) stems from their distinct interactions at the cellular level. Cr(VI), as a chromate or dichromate anion, can readily enter cells through anion transport channels. Inside the cell, it is reduced to Cr(III), generating reactive oxygen species (ROS) that cause oxidative stress and damage to DNA, proteins, and lipids.[3] In contrast, Cr(III) is poorly absorbed by cells.[3]

G cluster_0 Extracellular Environment cluster_1 Cellular Environment CrVI Cr(VI) (Chromate) CrVI_int Cr(VI) CrVI->CrVI_int Anion Transporters CrIII_ext Cr(III) Acetate CrIII_int Cr(III) CrIII_ext->CrIII_int Poor Uptake CrV_IV Cr(V) / Cr(IV) Intermediates CrVI_int->CrV_IV Reduction CrV_IV->CrIII_int Reduction ROS Reactive Oxygen Species (ROS) CrV_IV->ROS DNA_damage DNA Damage & Mutagenesis CrV_IV->DNA_damage Direct Binding ROS->DNA_damage Oxidative Stress

Figure 1: Cellular uptake and toxicity pathways of Cr(VI) vs. Cr(III).

The primary strategy for mitigating the environmental harm of Cr(VI) is its conversion to the less harmful Cr(III) state.

G cluster_0 Remediation Processes CrVI Cr(VI) (Toxic, Soluble, Mobile) CrIII Cr(III) (Less Toxic, Insoluble, Immobile) CrVI->CrIII Reduction chem_reduc Chemical Reduction (e.g., Zero-Valent Iron) chem_reduc->CrVI bioremed Bioremediation (Microbial Activity) bioremed->CrVI adsorption Adsorption adsorption->CrVI Immobilization

Figure 2: Environmental remediation pathways for Chromium(VI).

Experimental Protocols

To provide a framework for comparative assessment, the following are generalized methodologies for key experiments.

Protocol 1: Algal Growth Inhibition Test (OECD 201)

This protocol is designed to determine the toxicity of a substance to freshwater microalgae.

  • Test Organism: Pseudokirchneriella subcapitata or other relevant freshwater green algae.

  • Culture Preparation: Prepare a sterile culture medium (e.g., ISO medium). Inoculate with an exponentially growing stock culture of the test algae to achieve an initial cell density of approximately 10^4 cells/mL.

  • Test Solutions: Prepare a series of concentrations of the test compounds (this compound and a soluble Chromium(VI) salt like potassium dichromate) in the culture medium. A control group with no added chromium is essential. Due to the poor solubility of Cr(III) at neutral pH, it is critical to measure the actual dissolved chromium concentrations at the beginning and end of the experiment.[17][19]

  • Incubation: Dispense the test solutions into sterile flasks and incubate under constant fluorescent lighting (60-120 µE/m²/s), at a constant temperature (21-24°C), for 72 hours. Flasks should be continuously shaken or stirred.

  • Data Collection: Measure the algal cell concentration (biomass) at 24, 48, and 72 hours using a cell counter or by measuring surrogate parameters like chlorophyll fluorescence.

  • Analysis: For each test concentration, calculate the percent inhibition of the growth rate relative to the control. Determine the EC50 value by plotting the percent inhibition against the logarithm of the test substance concentration.

Protocol 2: Soil Column Leaching Test (Adapted from EPA Method 1312)

This protocol assesses the mobility and leachability of chromium compounds in soil.

  • Soil Preparation: Use a well-characterized soil, sieved to remove large particles. The soil can be used as is or spiked with known concentrations of this compound and a Chromium(VI) compound.

  • Column Setup: Pack the soil uniformly into a chromatography column to a specified bulk density.

  • Leaching: Pass a leaching solution (e.g., simulated acid rain or deionized water) through the soil column at a constant, slow flow rate.

  • Sample Collection: Collect the leachate (the liquid that passes through the column) in fractions over time.

  • Analysis: Analyze the chromium concentration in each leachate fraction using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[7] This will determine how much chromium has leached from the soil.

  • Soil Analysis: After the leaching is complete, the soil in the column can be sectioned and analyzed to determine the final distribution of chromium within the soil profile.

G start Start: Prepare Spiked Soil (Cr(III) or Cr(VI)) pack_column Pack Soil into Leaching Column start->pack_column leach Introduce Leaching Solution (e.g., Simulated Rain) pack_column->leach collect Collect Leachate Fractions Over Time leach->collect analyze_leachate Analyze Leachate (ICP-MS / AAS) for [Cr] collect->analyze_leachate analyze_soil Analyze Soil Sections for Residual [Cr] collect->analyze_soil After leaching end End: Determine Mobility Profile analyze_leachate->end analyze_soil->end

Figure 3: Experimental workflow for a soil column leaching test.

Conclusion

The scientific evidence overwhelmingly indicates that Chromium(VI) compounds pose a significantly greater environmental and health risk than Chromium(III) compounds like this compound. This is due to the high toxicity, carcinogenicity, water solubility, and environmental mobility of the hexavalent form.[3][4][7] While Cr(III) is not entirely benign and can exhibit toxicity to aquatic life under certain conditions, its low bioavailability and mobility make it a far less hazardous alternative.[16][17] Remediation efforts for chromium contamination are logically focused on the chemical reduction of Cr(VI) to the more stable and less harmful Cr(III) state.[6][15] For researchers and professionals in drug development and other industries, prioritizing the use of Cr(III) compounds over Cr(VI) is a critical step in minimizing environmental impact and protecting human health.

References

Performance of Chromium(III) Acetate as a Precursor for Other Chromium Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of chromium(III) acetate as a precursor for the synthesis of various chromium compounds. Its performance is evaluated against other common chromium precursors, with a focus on yield, reaction conditions, and purity of the final products. This document is intended to assist researchers in selecting the most suitable precursor for their specific synthetic needs.

I. Comparison of Chromium Precursors in the Synthesis of Chromium(III) Oxide (Cr₂O₃) Nanoparticles

Chromium(III) oxide nanoparticles are of significant interest due to their catalytic, magnetic, and pigment properties. The choice of precursor can significantly impact the characteristics of the resulting nanoparticles.

Table 1: Performance Comparison of Chromium Precursors for Cr₂O₃ Nanoparticle Synthesis

PrecursorMethodTemperature (°C)TimeParticle Size (nm)Yield (%)PurityReference
This compound Biosynthesis700 (Calcination)2 h14-20Not ReportedSingle Phase[1]
Chromium(III) NitrateThermal Decomposition500-6003 h< 100Not ReportedPure, Single Phase
Chromium(III) ChlorideMicrowave-assistedNot SpecifiedNot Specified25-43Not ReportedRhombohedral[2]
Chromium(III) SulfatePrecipitation600 (Calcination)5 h20-70Not ReportedHexagonal[3]

Summary of Findings:

While a direct comparative study under identical conditions is not available in the reviewed literature, the data suggests that various precursors can yield chromium(III) oxide nanoparticles. This compound has been successfully used in a green synthesis approach, yielding single-phase nanoparticles after calcination.[1] Other precursors like chromium(III) nitrate and chloride also produce pure phase nanoparticles under different synthetic conditions.[2] The choice of precursor and synthesis method clearly influences particle size and morphology.

II. Comparison of Chromium Precursors in the Synthesis of Coordination Compounds

The synthesis of chromium-based coordination compounds is crucial for catalysis and materials science. The precursor's reactivity and solubility play a key role in the successful formation of these complexes.

Table 2: Performance Comparison of Chromium Precursors for Coordination Compound Synthesis

Target CompoundPrecursorSolventReaction TimeYield (%)Reference
Chromium PicolinateThis compound WaterNot SpecifiedNot ReportedNot Directly Found
Chromium PicolinateChromium(III) ChlorideWater24 h96.2[4]
MIL-101(Cr) (MOF)This compound WaterNot SpecifiedNot Reported[5]
MIL-101(Cr) (MOF)Chromium(III) NitrateWater18 hNot Reported[6]

Summary of Findings:

Chromium(III) chloride is a commonly used precursor for the synthesis of chromium picolinate, with high yields reported.[4] While the direct synthesis of chromium picolinate from this compound was not detailed in the searched literature, it is plausible. In the synthesis of the Metal-Organic Framework (MOF) MIL-101(Cr), both this compound and chromium(III) nitrate have been utilized as precursors.[5][6] The choice between these precursors can be influenced by factors such as the desired crystallinity and the presence of modulators in the reaction mixture.

III. Experimental Protocols

A. Synthesis of Chromium(III) Oxide (Cr₂O₃) Nanoparticles from this compound (Biosynthesis)

Objective: To synthesize Cr₂O₃ nanoparticles using a green chemistry approach.

Materials:

  • This compound

  • Aqueous leaf extract of Vicia sativa (as a reducing and stabilizing agent)

Procedure:

  • Prepare an aqueous solution of this compound.

  • Prepare an aqueous leaf extract of Vicia sativa.

  • Mix the this compound solution with the leaf extract.

  • Allow the reaction to proceed, leading to the formation of a precipitate.

  • Collect the precipitate by filtration and wash thoroughly with distilled water.

  • Dry the precipitate in an oven.

  • Calcine the dried powder at 700 °C for 2 hours to obtain crystalline Cr₂O₃ nanoparticles.[1]

B. Synthesis of Chromium Picolinate from Chromium(III) Chloride

Objective: To synthesize chromium picolinate, a common nutritional supplement.

Materials:

  • 2-cyanopyridine

  • Chromium(III) chloride

  • Water

Procedure:

  • Add 2-cyanopyridine and chromium(III) chloride to a high-pressure reactor lined with polytetrafluoroethylene in a molar ratio of 3:1.

  • Add approximately 20 ml of water.

  • Seal the reactor and heat to 150 °C.

  • Maintain a constant temperature of 150 °C for 24 hours under 3 standard atmospheric pressures.

  • The reaction will yield pink chromium picolinate.[4]

  • Collect the product by filtration, wash with water, and dry.

IV. Signaling Pathways Involving Chromium

A. Chromium and the Insulin Signaling Pathway

Chromium, particularly in its trivalent form, is known to potentiate the action of insulin, which is crucial for glucose metabolism. This is of significant interest to researchers in drug development for metabolic disorders like diabetes.

InsulinSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates GLUT4_mem GLUT4 PI3K PI3-Kinase IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation GLUT4_vesicle->GLUT4_mem Translocates to Glucose Glucose Glucose->GLUT4_mem Uptake Chromium Chromium (Cr3+) Chromium->IR Potentiates

Caption: Insulin signaling pathway and the role of chromium.

The diagram illustrates that insulin binds to its receptor, initiating a signaling cascade that leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.[7] Chromium (Cr³⁺) is believed to enhance this process by potentiating the insulin receptor's activity.[7][8]

B. Chromium and the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Certain chromium compounds, particularly hexavalent chromium, have been shown to activate this pathway, which is a key area of investigation in toxicology and drug development.

NFkB_Signaling cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cr_VI Hexavalent Chromium (Cr6+) ROS Reactive Oxygen Species (ROS) Cr_VI->ROS Induces IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB (Ubiquitinated for degradation) IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates to Proteasome Proteasome IkB_P->Proteasome Degraded by DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Initiates

Caption: NF-κB signaling pathway activation by hexavalent chromium.

This diagram shows that stimuli like hexavalent chromium can lead to the production of Reactive Oxygen Species (ROS), which in turn can activate the IKK complex.[9][10][11] This leads to the degradation of IκB, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9][10][11] Understanding this pathway is critical for developing therapeutic strategies against chromium-induced toxicity.

References

structural comparison of Chromium(III) acetate with iron(III) acetate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative guide for researchers, scientists, and drug development professionals on the structural nuances of Chromium(III) and Iron(III) acetate, backed by experimental data and protocols.

In the realm of coordination chemistry and materials science, the structural elucidation of metal complexes is paramount to understanding their reactivity, stability, and potential applications. Among the vast array of coordination compounds, the trinuclear oxo-centered acetates of chromium(III) and iron(III) present a compelling case for a detailed structural comparison. Both commonly referred to as "basic acetates," these complexes are known to be isostructural, yet subtle differences in their electronic configurations and ionic radii can influence their coordination environment. This guide provides a comprehensive structural comparison of chromium(III) acetate and iron(III) acetate, supported by crystallographic data, detailed experimental protocols for their synthesis and analysis, and visual representations of their structures and characterization workflow.

At the Core: A Shared Trinuclear Architecture

Both this compound and iron(III) acetate adopt a characteristic trinuclear oxo-centered structure with the general formula [M₃O(O₂CCH₃)₆(H₂O)₃]⁺, where M represents either Cr or Fe.[1][2][3] This cationic complex features three metal centers arranged at the vertices of an equilateral triangle. At the heart of this triangle lies a triply bridging oxo ligand (O²⁻). Each pair of metal ions is further bridged by two acetate ligands, with one acetate group positioned above and one below the plane defined by the three metal atoms.

The coordination geometry around each metal center is octahedral. Each metal ion is coordinated to the central oxygen atom, four oxygen atoms from four different bridging acetate ligands, and one terminal water molecule. This robust, highly symmetric structure is a recurring motif in the coordination chemistry of trivalent transition metals with carboxylate ligands.

A Quantitative Look: Comparing Structural Parameters

While qualitatively isostructural, a quantitative analysis of bond lengths and angles reveals subtle differences between the chromium and iron complexes, primarily attributable to the differing ionic radii and electronic configurations of Cr³⁺ and Fe³⁺. The following table summarizes key structural parameters obtained from single-crystal X-ray diffraction studies.

Structural ParameterThis compound ([Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺)Iron(III) Acetate ([Fe₃O(O₂CCH₃)₆(H₂O)₃]⁺)
Metal-Metal Distance (M-M) ~3.28 Å~3.28 Å
Metal-Oxo Bond Length (M-Ooxo) Data not readily available in searched literature~1.9 Å
Metal-Acetate Bond Length (M-Oacetate) Data not readily available in searched literatureData not readily available in searched literature
Metal-Water Bond Length (M-Owater) Data not readily available in searched literatureData not readily available in searched literature
M-Ooxo-M Angle Approximately 120°Approximately 120°
Crystal System Orthorhombic[1]Rhombohedral or Polymeric forms[2][4]
Space Group P2₁2₁2[1]R3 or Pbca[2][4]

Note: The exact bond lengths and angles can vary slightly depending on the counter-ion and the specific crystal packing.

Visualizing the Structures and Workflow

To better illustrate the structural similarities and the experimental process for their characterization, the following diagrams are provided.

Caption: Trinuclear core of Cr(III) and Fe(III) acetate.

synthesis Synthesis of [M3O(OAc)6(H2O)3]X purification Purification and Crystallization synthesis->purification Crude Product crystal_selection Crystal Selection (Microscopy) purification->crystal_selection Crystals data_collection Single-Crystal X-ray Data Collection crystal_selection->data_collection Mounted Crystal structure_solution Structure Solution and Refinement data_collection->structure_solution Diffraction Data analysis Structural Analysis (Bond Lengths, Angles) structure_solution->analysis Refined Structure

References

Evaluating Alternatives to Chromium(III) Acetate in Key Industrial and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Chromium(III) acetate is a versatile compound utilized across a spectrum of industrial and research applications, from fixing dyes in textiles and tanning leather to catalyzing chemical reactions and modulating cellular signaling pathways. However, environmental and, in some contexts, performance considerations have spurred the evaluation of alternatives. This guide provides an objective comparison of this compound with viable substitutes in its primary applications, supported by experimental data and detailed methodologies to aid in informed decision-making.

Textile Dyeing: A Mordant for Color Fastness

In the textile industry, this compound serves as a mordant, a substance that forms a coordination complex with the dye, fixing it to the fabric fibers. This process enhances the wash and light fastness of the dyed material. The effectiveness of a mordant is paramount for the longevity and quality of the final textile product.

Comparative Performance of Mordants

The selection of a mordant significantly influences the final color and fastness properties of a dyed textile. While chromium-based mordants are known for their efficacy, alternatives such as aluminum and iron salts are also widely used.

MordantTypical Concentration (% owf)Wash Fastness (Gray Scale Rating)Light Fastness (Blue Wool Scale)Notable Characteristics
This compound 1-54-5 (Good to Excellent)5-6 (Good)Produces vibrant and durable colors; considered highly effective.
Aluminum Potassium Sulfate (Alum) 5-202-4 (Poor to Moderate)3-4 (Moderate)Can result in lighter shades; widely available and relatively low cost.[1]
Aluminum Acetate 5-203-4 (Moderate to Good)3-4 (Moderate)Offers slightly better wash fastness than alum in some cases.[1][2]
Iron (II) Sulfate 2-64-5 (Good to Excellent)4-5 (Good)Tends to "sadden" or darken colors, producing earthy tones.[3]

owf: on the weight of fiber

Experimental Protocol: Evaluation of Color Fastness to Washing

The color fastness to washing can be quantitatively assessed using the internationally recognized standard ISO 105-C06.

Objective: To determine the resistance of the color of textiles to domestic or commercial laundering.

Apparatus:

  • Launder-Ometer or similar apparatus for agitated washing at a controlled temperature.

  • Stainless steel balls (for mechanical action).

  • Multifiber fabric (to assess staining).

  • Gray Scale for assessing color change and staining.

  • Spectrophotometer (for objective color measurement).

Procedure:

  • A specimen of the dyed textile (10 cm x 4 cm) is stitched together with a piece of multifiber fabric of the same dimensions.

  • The composite specimen is placed in a stainless steel container with a specified volume of a standard soap solution and a set number of stainless steel balls.

  • The container is placed in the Launder-Ometer and agitated for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C, 50°C, or 60°C), as defined by the specific C06 test variant.

  • After washing, the specimen is rinsed with deionized water and dried in an oven at a temperature not exceeding 60°C.

  • The change in color of the dyed specimen and the degree of staining on each of the different fibers in the multifiber fabric are assessed by comparison with the Gray Scales under standardized lighting conditions. A rating from 1 (poor) to 5 (excellent) is assigned.

Experimental Workflow: Textile Mordanting and Dyeing

G cluster_prep Fabric Preparation cluster_mordant Mordanting cluster_dye Dyeing cluster_post Post-Treatment scouring Scouring bleaching Bleaching scouring->bleaching mordant_prep Prepare Mordant Solution bleaching->mordant_prep mordanting Immerse Fabric in Mordant mordant_prep->mordanting dye_prep Prepare Dye Bath mordanting->dye_prep dyeing Immerse Mordanted Fabric in Dye Bath dye_prep->dyeing rinsing Rinsing dyeing->rinsing drying Drying rinsing->drying

Caption: Workflow for mordanting and dyeing of textiles.

Leather Tanning: From Hide to Durable Material

Chromium(III) salts, including the acetate, are the most widely used tanning agents in the leather industry. Chrome tanning produces leather with desirable properties such as high hydrothermal stability, softness, and good mechanical strength.[4] However, the environmental impact of chromium in tannery effluents has led to the development and adoption of alternative tanning systems.[5]

Comparative Performance of Tanning Agents

The choice of tanning agent dictates the final properties of the leather and the environmental footprint of the manufacturing process.

Tanning AgentShrinkage Temp. (°C)Tensile Strength (N/mm²)Tear Strength (N/mm)Elongation at Break (%)Effluent Characteristics
Chromium(III) Salts >10015-2540-8040-60Contains chromium, requiring specialized treatment.[5]
Vegetable Tannins (e.g., Mimosa) 75-8515-2020-4030-50High organic load (BOD/COD); chromium-free.[6]
Synthetic Tannins (Syntans) 80-9512-2030-6040-60Can be formulated to be chromium-free; variable biodegradability.
Aluminum Salts 75-8518-2840-7035-55Chromium-free; can produce white leathers.[7]
Zirconium Salts 85-9520-3050-9035-55Chromium-free; imparts good strength and fullness.[7]
Experimental Protocols: Evaluation of Leather Properties

Standardized methods from the International Union of Leather Technologists and Chemists Societies (IULTCS) are used to assess the physical properties of leather.

IUP 6/ISO 3376: Tensile Strength and Elongation

  • Objective: To measure the force required to break a leather specimen and its elongation at that point.

  • Procedure: A dumb-bell shaped test piece is cut from the leather and conditioned in a standard atmosphere. The thickness and width of the central portion are measured. The test piece is then clamped in the jaws of a tensile testing machine and pulled at a constant rate of extension until it breaks. The force at break and the elongation are recorded.

IUP 8: Tear Strength (Double Edge Tear)

  • Objective: To determine the force required to tear a leather specimen.

  • Procedure: A rectangular test piece with a central slit is conditioned. The two tongues formed by the slit are clamped in the jaws of a tensile testing machine. The force required to propagate the tear is recorded.

IUP 16/ISO 3380: Shrinkage Temperature

  • Objective: To determine the temperature at which a leather specimen begins to shrink, indicating its hydrothermal stability.

  • Procedure: A small strip of leather is suspended in water, which is heated at a controlled rate. The temperature at which the specimen visibly shrinks is recorded as the shrinkage temperature.

Effluent Analysis: Chromium Content

  • Objective: To quantify the amount of chromium in the wastewater from the tanning process.

  • Procedure: Wastewater samples are collected from the tanning drum. The samples are typically digested with a mixture of acids to bring the chromium into solution. The total chromium content is then determined using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES). Speciation analysis can be performed to differentiate between Cr(III) and the more toxic Cr(VI).

Logical Relationship: Tanning Process and Leather Properties

G cluster_input Tanning Process cluster_output Leather Properties Tanning_Agent Tanning Agent (e.g., Cr(III) Acetate, Vegetable Tannin) Hydrothermal_Stability Hydrothermal Stability (Shrinkage Temp.) Tanning_Agent->Hydrothermal_Stability Mechanical_Strength Mechanical Strength (Tensile, Tear) Tanning_Agent->Mechanical_Strength Organoleptic_Properties Organoleptic Properties (Softness, Fullness) Tanning_Agent->Organoleptic_Properties Environmental_Impact Environmental Impact (Effluent Content) Tanning_Agent->Environmental_Impact Process_Parameters Process Parameters (pH, Temp, Duration) Process_Parameters->Hydrothermal_Stability Process_Parameters->Mechanical_Strength Process_Parameters->Environmental_Impact

Caption: Influence of tanning inputs on final leather characteristics.

Catalysis: Facilitating Chemical Transformations

This compound is employed as a catalyst in various organic reactions, notably in the polymerization of olefins. Its catalytic activity is a key performance indicator, often compared with other Ziegler-Natta type catalysts.

Comparative Performance of Chromium-Based Catalysts in Ethylene Polymerization

The efficiency of a catalyst in olefin polymerization is evaluated based on its activity, which is the amount of polymer produced per unit of catalyst over time.

CatalystCo-catalystTemperature (°C)Activity (g PE / g Cr / hr / atm)Resulting Polymer
This compound Diethylaluminum Chloride29~1500High-density polyethylene (HDPE)[8][9]
Chromium(III) Monochloroacetate Diethylaluminum Chloride291768High-density polyethylene (HDPE)[8][9]
Chromium(III) Dichloroacetate Diethylaluminum Chloride29~1200High-density polyethylene (HDPE)[8][9]
Chromium(III) Trichloroacetate Diethylaluminum Chloride29~900High-density polyethylene (HDPE)[8][9]

PE: Polyethylene

Experimental Protocol: Evaluation of Catalyst Activity in Ethylene Polymerization

Objective: To determine the catalytic activity of a chromium-based catalyst in the polymerization of ethylene.

Apparatus:

  • A stirred-tank reactor equipped with temperature and pressure control.

  • A system for metering ethylene gas flow.

  • Schlenk line or glovebox for handling air-sensitive reagents.

Procedure:

  • The reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • A solvent (e.g., toluene) is introduced into the reactor, followed by the co-catalyst (e.g., diethylaluminum chloride).

  • The catalyst (e.g., this compound) is introduced into the reactor.

  • The reactor is heated to the desired temperature (e.g., 29°C), and then pressurized with ethylene to the desired pressure (e.g., 1 atm).

  • The polymerization reaction is allowed to proceed for a set period, during which the consumption of ethylene is monitored.

  • The reaction is quenched by adding a deactivating agent (e.g., acidified methanol).

  • The resulting polymer is collected by filtration, washed, and dried to a constant weight.

  • The catalytic activity is calculated as the mass of polyethylene produced per gram of chromium per hour per atmosphere of ethylene pressure.

Experimental Workflow: Olefin Polymerization

G cluster_setup Reactor Setup cluster_reaction Polymerization cluster_workup Product Isolation reactor_prep Reactor Preparation (Drying, Purging) reagent_add Addition of Solvent and Co-catalyst reactor_prep->reagent_add catalyst_inj Catalyst Injection reagent_add->catalyst_inj ethylene_feed Ethylene Feed (Controlled T & P) catalyst_inj->ethylene_feed polymerization Polymerization Reaction ethylene_feed->polymerization quenching Reaction Quenching polymerization->quenching filtration Polymer Filtration and Washing quenching->filtration drying Drying filtration->drying

Caption: Workflow for catalytic ethylene polymerization.

Biochemical Research: Modulation of Cellular Signaling

In the realm of biochemistry and drug development, Chromium(III) compounds are investigated for their roles in cellular metabolism. This compound has been identified as an inhibitor of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.

AMPK Signaling Pathway and Inhibition

AMPK acts as a cellular energy sensor. When the AMP:ATP ratio increases, indicating low energy status, AMPK is activated. Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP. Inhibition of AMPK can promote anabolic processes such as lipogenesis.

G cluster_upstream Upstream Regulation cluster_core AMPK Core cluster_downstream Downstream Effects High_AMP_ATP High AMP:ATP Ratio (Low Energy) LKB1 LKB1 High_AMP_ATP->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates pAMPK p-AMPK (Active) Anabolic Anabolic Pathways (e.g., Lipogenesis) pAMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) pAMPK->Catabolic Activates Cr_acetate This compound Cr_acetate->pAMPK Inhibits Phosphorylation

Caption: Simplified AMPK signaling pathway and inhibition.

Experimental Protocol: AMPK Inhibition Assay

The inhibitory effect of a compound on AMPK activity can be determined by measuring the phosphorylation of a substrate peptide.

Objective: To quantify the inhibition of AMPK activity by this compound and determine its IC50 value.

Apparatus:

  • Microplate reader capable of detecting fluorescence or luminescence.

  • Recombinant active AMPK enzyme.

  • A specific peptide substrate for AMPK (e.g., SAMS peptide).

  • ATP and a detection reagent for ADP (e.g., Transcreener® ADP² Assay) or a phosphospecific antibody.

  • This compound solutions at various concentrations.

Procedure:

  • A kinase reaction buffer is prepared containing ATP and the AMPK substrate peptide.

  • A serial dilution of this compound is prepared.

  • The AMPK enzyme is added to the wells of a microplate containing the reaction buffer and the different concentrations of this compound. A control with no inhibitor is also included.

  • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • The reaction is stopped, and the amount of ADP produced (or the amount of phosphorylated substrate) is quantified using a suitable detection method.

  • The percentage of AMPK inhibition is calculated for each concentration of this compound relative to the uninhibited control.

  • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This guide provides a framework for evaluating this compound and its alternatives in key applications. The selection of the most appropriate chemical will depend on the specific performance requirements, economic considerations, and environmental regulations pertinent to each application. The provided experimental protocols offer a starting point for conducting rigorous comparative studies.

References

Safety Operating Guide

Proper Disposal of Chromium(III) Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Chromium(III) acetate is a critical aspect of laboratory management, ensuring the protection of personnel and the environment. As a compound containing chromium, a regulated heavy metal, its waste must be handled with specific protocols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a skin sensitizer and may cause an allergic skin reaction[1][2][3][4]. It may also cause serious eye irritation and is harmful if swallowed or inhaled[5]. Before handling, it is imperative to consult the Safety Data Sheet (SDS) and adhere to the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat[1][3][5].

  • Ventilation: Handle the compound in a well-ventilated area or within a certified chemical fume hood to avoid inhaling dust[1][5][6].

  • Avoid Contact: Prevent contact with skin, eyes, and clothing[3]. Do not eat, drink, or smoke in areas where the chemical is handled[5].

  • Hygiene: Wash hands thoroughly after handling the substance[5]. Contaminated work clothing should not be permitted outside of the work area and should be washed before reuse[1][3][4].

Step-by-Step Disposal Procedure

The disposal of this compound is governed by federal, state, and local regulations. Chromium is one of the eight metals regulated by the Resource Conservation and Recovery Act (RCRA), requiring "cradle-to-grave" management of its waste[7][8].

  • Waste Identification and Classification:

    • Chemical waste generators must determine if the waste is classified as hazardous[2].

    • Due to its chromium content, waste this compound is typically considered hazardous waste. Wastes that leach chromium at a concentration of 5.0 mg/L or higher are defined as hazardous by the EPA[8].

  • Waste Collection and Storage:

    • Collect all solid this compound waste, including contaminated materials like pipette tips, gloves, and paper towels, in a designated and clearly labeled hazardous waste container[6].

    • The container must be durable, leak-proof, and kept tightly closed when not in use[2][3].

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as oxidizing agents[2][3].

  • Handling Spills:

    • In the event of a spill, evacuate non-essential personnel from the area[3][9].

    • Wearing appropriate PPE, sweep up the solid material and place it into a suitable, sealed container for disposal[2][10]. Avoid creating dust; wet cleaning methods are recommended[6].

    • Do not flush spilled material into the sanitary sewer or surface waters[2][4].

  • Arranging for Disposal:

    • Disposal must be conducted through an approved and licensed hazardous waste disposal company[1][2][3][4].

    • A hazardous waste manifest form is required to track the waste from the point of generation to its final disposal facility[7].

    • Never dispose of this compound in the regular trash or down the drain[11][12].

Quantitative Regulatory Data

The primary quantitative measure for determining if chromium-containing waste is hazardous is the Toxicity Characteristic Leaching Procedure (TCLP).

ParameterRegulatory Limit (mg/L)RegulationWaste Code
Chromium5.0RCRAD007
Table 1: RCRA Toxicity Characteristic Limit for Chromium. Wastes that meet or exceed this level in leachate must be treated as RCRA hazardous waste[8].

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_containment Containment & Storage cluster_disposal Final Disposal A Identify Waste (Solid this compound & Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Hazardous Waste Container B->C Safe Collection D Store Container Securely in a Ventilated Area C->D E Contact Approved Hazardous Waste Vendor D->E Initiate Disposal F Complete Hazardous Waste Manifest E->F G Arrange for Waste Pickup by Authorized Transporter F->G H Final Disposal at a Permitted Facility G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Chromium(III) acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Chromium(III) acetate, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Sensitization: May cause an allergic skin reaction.[1][2][3]

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause damage to organs.[4][5]

Signal Word: Warning[1][2][3] or Danger[4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound. Adherence to these guidelines is crucial to minimize exposure and ensure personal safety.

Protection Type Equipment Specification Source(s)
Eye Protection Safety glasses with side-shields or goggles. Conforming to European Standard EN166 or OSHA 29 CFR 1910.133.[1][3][6]
Hand Protection Protective gloves. Nitrile rubber, neoprene, or PVC are suggested.[1][2][3][7]
Skin and Body Protection Long-sleeved clothing or a full protection suit.[1][4]
Respiratory Protection Not required under normal use with adequate ventilation. For large-scale use, emergencies, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[1][8]

Experimental Protocols: Handling and Storage

Safe Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area. Use a local exhaust ventilation system to prevent the dispersion of dust.[2][9] Ensure safety showers and eye wash stations are readily accessible.[2][5]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.[4][9] Wash hands and face thoroughly after handling.[2] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[2][3][9]

  • Handling Practices: Avoid breathing dust.[2][3] Avoid dust formation during handling.[3][6]

Storage Requirements:

  • Store in original, tightly closed containers.[1][2][9]

  • Keep in a cool, dry, and well-ventilated place.[1][6][9]

  • Protect from moisture and direct sunlight.[2][4]

  • Store away from incompatible materials, such as oxidizing agents.[6][8]

Emergency Procedures

Emergency Situation Immediate Action Source(s)
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice/attention. Remove contaminated clothing and wash it before reuse.[1][2][3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][5]
Spill Evacuate personnel from the area. Wear appropriate PPE. For dry spills, use dry clean-up procedures to avoid generating dust. Collect the material in a suitable, labeled container for disposal. Ventilate and wash the area after clean-up is complete.[8][9]

Disposal Plan

Dispose of contents and containers in accordance with local, regional, and national regulations.[1][2][3] The material should be disposed of at an approved waste disposal plant.[1][2][3] Do not flush into surface water or sanitary sewer systems.[3] If dissolved in water, it may be precipitated as a sulfide for disposal.[7]

Safety Workflow Diagram

The following diagram outlines the key procedural steps for safely handling this compound in a laboratory setting.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Gloves, Goggles, Lab Coat Check_Ventilation Ensure Proper Ventilation Select_PPE->Check_Ventilation Fume Hood Weigh_Chemical Weigh this compound Check_Ventilation->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Dispose_Waste Dispose of Waste Decontaminate_Area->Dispose_Waste Follow Regulations Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromium(III) acetate
Reactant of Route 2
Chromium(III) acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.